Bpic
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H20N2O5 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3 |
InChI-Schlüssel |
QTOJFNFWYFXKQT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of BPIC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) is a novel synthetic compound demonstrating significant potential as a multi-faceted therapeutic agent.[1][2] Preclinical studies have highlighted its anti-tumor, anti-inflammatory, and free-radical scavenging properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development.
Core Mechanism of Action: DNA Intercalation
The primary anti-tumor mechanism of this compound is its function as a DNA intercalating agent.[1][2] As a planar molecule, this compound inserts itself between the base pairs of the DNA double helix.[2] This physical interaction is believed to disrupt critical cellular processes that rely on the DNA template, such as replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2]
Molecular docking studies have indicated that this compound has a high affinity for DNA, with a binding score comparable to that of the well-established DNA intercalating agent, doxorubicin.[1][3]
Quantitative Analysis of Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined using the MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| S180 | Sarcoma | 1.2 | [1] |
| A549 | Lung Cancer | 3.5 | [1] |
| HCT-8 | Colon Cancer | 4.1 | [1] |
| BGC-823 | Gastric Cancer | 5.8 | [1] |
| U251 | Glioblastoma | 6.3 | [1] |
| HepG2 | Liver Cancer | 7.2 | [1] |
| CNE | Nasopharyngeal Carcinoma | 8.9 | [1] |
| HL-60 | Human Promyelocytic Leukemia | 0.96 | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.96 | [2] |
| K562 | Human Chronic Myelogenous Leukemia | 0.96 | [2] |
| SH-SY5Y | Human Neuroblastoma | 0.96 | [2] |
Anti-Inflammatory and Free-Radical Scavenging Properties
Beyond its direct cytotoxic effects on cancer cells, this compound also exhibits anti-inflammatory and antioxidant activities, which may contribute to its overall anti-tumor efficacy by modulating the tumor microenvironment.[1][4]
Anti-Inflammatory Activity
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-8.[3] A plausible mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] By intercalating with DNA, this compound may interfere with the binding of NF-κB to the promoter regions of its target genes, thereby downregulating the expression of inflammatory mediators.[2]
Free-Radical Scavenging Activity
This compound has been demonstrated to scavenge various free radicals, including hydroxyl radicals (•OH), superoxide (B77818) anions (•O2-), and nitric oxide (NO), in a concentration-dependent manner.[3][5] This antioxidant property is likely conferred by the β-carboline scaffold and the phenolic hydroxyl group within its structure.[5] By neutralizing these reactive oxygen species, this compound can help mitigate oxidative stress, a condition implicated in the pathophysiology of cancer.[5]
Experimental Protocols
The following sections outline the methodologies used in the preclinical evaluation of this compound.
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[2]
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
-
In Vivo Anti-Tumor Efficacy (Murine Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Animal Model: Kunming mice are subcutaneously inoculated with S180 sarcoma cells.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomly assigned to treatment and control groups.[1]
-
Treatment Administration: this compound is administered via intraperitoneal injection daily for a defined period (e.g., 10 days).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]
-
Efficacy Calculation: The tumor inhibition rate is calculated.[1]
-
Free-Radical Scavenging Assays
-
Objective: To quantify the antioxidant potential of this compound.
-
Methodologies:
-
Hydroxyl Radical (•OH) Scavenging: Assayed using the Fenton reaction, monitoring the degradation of a detection molecule.[1]
-
Superoxide Anion (•O2-) Scavenging: Measured by the inhibition of nitroblue tetrazolium (NBT) reduction in a phenazine (B1670421) methosulfate-NADH system.[1]
-
Nitric Oxide (NO) Scavenging: Determined by the inhibition of sodium nitroprusside-induced NO production.[1]
-
Conclusion and Future Directions
This compound is a promising preclinical candidate with a unique combination of anti-tumor, anti-inflammatory, and antioxidant activities.[2] Its primary mechanism of action as a DNA intercalator provides a strong basis for its anti-cancer effects.[1][2] The compound's ability to modulate inflammatory pathways and scavenge free radicals may offer synergistic therapeutic benefits.[1]
Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound's interaction with DNA.[1] Additional studies are also needed to expand upon its quantitative efficacy and safety profile and to explore its therapeutic potential in a wider range of cancer types.[1][2] Investigating the potential of this compound to modulate endogenous antioxidant defense mechanisms, such as the Nrf2-ARE pathway, could also provide valuable insights.[5] as the Nrf2-ARE pathway, could also provide valuable insights. [cite: 6]
References
Unveiling the Oncological Potential of BPIC: A Technical Guide for Researchers
Abstract: The landscape of oncology research is continually evolving with the discovery of novel therapeutic agents. Among these, BPIC, a synthetic derivative of imidazo[4,5-f][1][2]phenanthroline, has emerged as a promising candidate with multifaceted anti-tumor properties. Preclinical studies have demonstrated its efficacy as a DNA intercalator, leading to the induction of cell cycle arrest and apoptosis in various cancer cell lines.[3] Furthermore, this compound exhibits anti-inflammatory and free-radical scavenging activities, which may contribute to its overall anti-cancer effects.[4] This technical guide provides a comprehensive overview of the potential research applications of this compound in oncology, detailing its core mechanisms of action, summarizing key quantitative data, providing detailed experimental methodologies, and illustrating its proposed signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Core Mechanism of Action: DNA Intercalation and Downstream Cellular Events
The primary anti-tumor mechanism of this compound is attributed to its function as a DNA intercalating agent.[3] The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix, leading to a cascade of cellular events that culminate in cancer cell death. This interaction disrupts the integrity and function of DNA, thereby interfering with critical cellular processes such as replication and transcription.[3]
The cellular consequences of this compound-mediated DNA intercalation include:
-
DNA Damage: The insertion of this compound into the DNA helix can cause structural distortions, leading to the activation of DNA damage response pathways.
-
Cell Cycle Arrest: In response to DNA damage, the cell cycle is halted to allow for repair. In cancer cells with defective repair mechanisms, this arrest can become permanent, leading to senescence or apoptosis.[4]
-
Induction of Apoptosis: The sustained DNA damage and cell cycle arrest trigger programmed cell death, a key mechanism for eliminating cancerous cells.[3]
Signaling Pathways Implicated in this compound's Anti-Tumor Activity
While the direct downstream signaling cascade of this compound is still under investigation, studies on closely related indole (B1671886) compounds and DNA intercalating agents suggest the involvement of the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. It is proposed that the cellular stress induced by this compound-mediated DNA damage leads to the inhibition of the PI3K/Akt/mTOR signaling cascade, thereby promoting apoptosis.
Furthermore, DNA damage is a known activator of the p53 tumor suppressor protein . Activated p53 can transcriptionally regulate the expression of pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.
Quantitative Data on the Efficacy of this compound
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| S180 | Sarcoma | 1.2 |
| A549 | Lung Cancer | 3.5 |
| HCT-8 | Colon Cancer | 4.1 |
| BGC-823 | Gastric Cancer | 5.8 |
| U251 | Glioblastoma | 6.3 |
| HepG2 | Liver Cancer | 7.2 |
| CNE | Nasopharyngeal Carcinoma | 8.9 |
| Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines.[3] |
In Vivo Anti-Tumor Efficacy
In a murine sarcoma S180 xenograft model, this compound has demonstrated a dose-dependent inhibition of tumor growth.[4] While specific quantitative data on tumor volume and weight reduction are not yet published in detail, the available data indicates a significant anti-tumor effect.
| Treatment Group | Dose (µmol/kg) | Tumor Growth Inhibition |
| This compound | 1 | Effective inhibition of tumor growth |
| Table 2: In Vivo Anti-Tumor Activity of this compound in a Murine S180 Xenograft Model.[4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the oncological potential of this compound.
DNA Intercalation Assays
Principle: DNA intercalation by a compound often results in hypochromism (decreased absorbance) and a bathochromic (red) shift in the compound's absorption spectrum.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.
-
Prepare working solutions of this compound and ct-DNA in Tris-HCl buffer.
-
-
Titration:
-
Place a fixed concentration of this compound solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum from 200 to 500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
-
Data Analysis:
-
Correct the spectra for dilution.
-
Plot the absorbance of this compound at its maximum wavelength against the concentration of DNA.
-
The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Wolfe-Shimer equation.
-
Principle: The intrinsic fluorescence of a molecule like this compound may be quenched or enhanced upon binding to DNA.
Protocol:
-
Preparation of Solutions: Prepare solutions of this compound and ct-DNA as described for UV-Vis spectroscopy.
-
Fluorescence Titration:
-
Place a fixed concentration of this compound solution in a quartz fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at a wavelength near its absorption maximum.
-
Incrementally add ct-DNA to the cuvette, recording the fluorescence spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the quenching constant.
-
Cell-Based Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Model
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft model is established by implanting human or murine cancer cells into immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject S180 sarcoma cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth. Calculate the percentage of tumor growth inhibition.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its primary mechanism as a DNA intercalator, coupled with its potential to modulate key oncogenic signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for its further investigation. The available in vitro and in vivo data underscore its potent anti-proliferative and anti-tumor activities.
Future research should focus on:
-
Elucidating the precise downstream signaling events triggered by this compound-induced DNA damage.
-
Conducting comprehensive in vivo studies to determine the optimal dosing, administration route, and to assess its efficacy in a broader range of cancer models.
-
Investigating the potential for synergistic effects when combined with other chemotherapeutic agents or targeted therapies.
-
Exploring its anti-inflammatory and free-radical scavenging properties in the context of the tumor microenvironment.
The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from a promising compound into a potential clinical candidate. of this compound from a promising compound into a potential clinical candidate.
References
The Bpic Ligand: A Technical Guide to its Coordination Chemistry and Potential in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ligand 1,3-bis(2-pyridylimino)isoindoline, commonly abbreviated as Bpic, presents a compelling scaffold for the construction of novel metal-based materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound. While the predominant body of research focuses on the formation of discrete metal complexes, the inherent structural features of this compound suggest a significant, yet largely unexplored, potential for its use as a building block in the burgeoning field of metal-organic frameworks (MOFs). This document summarizes the current state of knowledge, including detailed experimental protocols and characterization data for known this compound-metal complexes. Critically, it also highlights the current research gap in the application of this compound-based MOFs for drug delivery and outlines a prospective research pathway to bridge this gap.
Introduction to the this compound Ligand
The this compound ligand, with the systematic name 1,3-bis(2-pyridylimino)isoindoline, is a tridentate ligand featuring a central isoindoline (B1297411) core flanked by two pyridylimino arms. This structure offers a versatile coordination pocket for a variety of metal ions. The synthesis of this compound is typically achieved through a condensation reaction between phthalonitrile (B49051) and 2-aminopyridine[1]. The resulting ligand is a robust molecule with a planar geometry that makes it an attractive candidate for the rational design of coordination compounds.
Synthesis of the this compound Ligand and its Metal Complexes
Synthesis of 1,3-bis(2-pyridylimino)isoindoline (this compound)
A general and scalable synthesis of the this compound ligand involves the direct condensation of commercially available starting materials.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalonitrile (1 equivalent) and 2-aminopyridine (B139424) (2 equivalents)[1].
-
Solvent Addition: Add a high-boiling point solvent, such as n-butanol, to the flask[1].
-
Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound ligand.
Synthesis of this compound-Metal Complexes
The this compound ligand readily forms complexes with a variety of transition metals. The synthesis generally involves the reaction of the this compound ligand with a metal salt in a suitable solvent.
Experimental Protocol for the Synthesis of an Iron(III)-Bpic Complex:
-
Ligand Dissolution: Dissolve 1,3-bis(2'-pyridylimino)isoindoline in a suitable solvent, such as methanol.
-
Metal Salt Addition: To this solution, add a solution of anhydrous iron(III) chloride (FeCl₃) in the same solvent.
-
Reaction: The reaction mixture is then refluxed for several hours.
-
Crystallization: Slow evaporation of the solvent from the reaction mixture yields crystalline product of the Fe(this compound)Cl₂ complex.
Characterization of this compound-Metal Complexes
The characterization of this compound-metal complexes is crucial for understanding their structural and electronic properties. A combination of spectroscopic and crystallographic techniques is typically employed.
| Technique | Purpose | Typical Observations |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the C=N and pyridine (B92270) ring stretching modes upon complexation. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Intense ligand-to-metal charge transfer (LMCT) bands in the visible region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. | Shifts in the proton and carbon signals of the ligand upon coordination to a paramagnetic or diamagnetic metal center. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional structure of the complex in the solid state. | Provides information on bond lengths, bond angles, coordination geometry, and crystal packing. |
Table 1: Summary of Characterization Techniques for this compound-Metal Complexes.
Crystallographic Data for an Iron(III)-Bpic Complex
A representative example of a structurally characterized this compound-metal complex is Fe(C₁₈H₁₂N₅)Cl₂. The crystallographic data for this complex is summarized in the table below.
| Parameter | Value |
| Formula | C₁₈H₁₂Cl₂FeN₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8039(5) |
| b (Å) | 9.6444(4) |
| c (Å) | 11.3739(6) |
| α (°) | 78.470(3) |
| β (°) | 77.976(2) |
| γ (°) | 76.058(2) |
| Volume (ų) | 905.2 |
| Z | 2 |
Table 2: Crystallographic Data for Fe(C₁₈H₁₂N₅)Cl₂.
This compound in Metal-Organic Frameworks: A Frontier of Research
While the research on this compound has predominantly focused on discrete metal complexes, the ligand's rigid, planar structure and multiple coordination sites make it an excellent candidate for the construction of extended, porous Metal-Organic Frameworks (MOFs). The formation of head-to-tail dimers of copper(II) complexes with this compound derivatives, held together by π-π stacking interactions, suggests a pathway towards building porous materials[1]. However, to date, there is a notable absence of published research detailing the synthesis and characterization of this compound-based MOFs.
Application in Drug Delivery: An Unexplored Potential
The unique properties of MOFs, such as high porosity, tunable pore size, and large surface area, have made them highly promising materials for drug delivery applications. The potential of this compound-based MOFs in this area remains entirely unexplored. The functionalizable isoindoline core and the pyridyl arms of the this compound ligand could offer opportunities for tailoring the chemical environment within the pores of a hypothetical this compound-MOF, potentially enabling controlled loading and release of therapeutic agents.
The isoindoline core itself is a privileged scaffold in medicinal chemistry, being present in a number of clinically approved drugs. This inherent biocompatibility of the ligand's core structure further strengthens the rationale for investigating this compound-based MOFs as drug carriers.
Conclusion and Future Outlook
The this compound ligand, 1,3-bis(2-pyridylimino)isoindoline, has been successfully employed in the synthesis of a range of discrete metal complexes with interesting structural and electronic properties. While the potential of this compound as a building block for porous Metal-Organic Frameworks has been recognized, it remains a largely unexplored area of research. Consequently, the application of this compound-based materials in drug delivery is, at present, a completely open field of investigation.
The development of synthetic methodologies for constructing stable, porous this compound-based MOFs is the critical next step. Subsequent research should focus on the comprehensive characterization of these materials, followed by systematic studies into their capacity for drug encapsulation and controlled release. Given the favorable structural and electronic properties of the this compound ligand, and the proven versatility of MOFs in biomedical applications, this line of inquiry holds significant promise for the development of novel and effective drug delivery systems. This technical guide serves as a foundational resource for researchers poised to explore this exciting and untapped scientific frontier.
References
An In-depth Technical Guide on the Early-Stage Biological Activity of Bpic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bpic, or benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, is a novel synthetic compound that has demonstrated significant potential in early-stage research due to its multifaceted biological activities.[1] Preclinical studies have highlighted its promise as an anti-tumor, anti-inflammatory, and free-radical scavenging agent.[1] This technical guide provides a comprehensive overview of the core findings related to this compound's biological activity, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial evaluation.
Anti-Tumor Activity
The primary therapeutic potential of this compound lies in its anti-tumor properties. Research indicates that its mechanism of action is centered around its ability to function as a DNA intercalator, a process that disrupts the replication and transcription of DNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2] Molecular docking studies have revealed that this compound exhibits a high affinity for DNA, with a binding score comparable to the well-established DNA intercalating agent, doxorubicin.[1]
In Vitro Anti-Proliferative Effects
This compound has shown significant anti-proliferative effects across a variety of cancer cell lines. An anti-proliferation assay conducted on eight different cancer cell lines identified that S180 sarcoma cells exhibited a sensitivity to this compound that was equal to that of doxorubicin.[1]
| Cell Line | Compound | Relative Sensitivity | Reference |
| S180 Sarcoma | This compound | Equal to Doxorubicin | [1] |
| S180 Sarcoma | Doxorubicin | Equal to this compound | [1] |
| (Other 7 cell lines not specified in available research) | This compound | Data Not Available |
In Vivo Anti-Tumor Efficacy
In vivo studies using a murine tumor model have further substantiated the anti-tumor potential of this compound. The efficacy of this compound in an anti-tumor assay was determined to be two-fold higher than that of doxorubicin.[1]
| Treatment Group | Compound | Relative Efficacy | Animal Model | Tumor Type | Reference |
| Test Group | This compound | 2x higher than Doxorubicin | Kunming Mice | S180 Sarcoma | [1] |
| Control Group | Doxorubicin | - | Kunming Mice | S180 Sarcoma | [1] |
Anti-Inflammatory and Free Radical Scavenging Activity
Beyond its direct anti-tumor effects, this compound also exhibits potent anti-inflammatory and free radical scavenging properties, which may contribute to its overall therapeutic potential.[1][2]
Anti-Inflammatory Effects
This compound has been shown to effectively inhibit inflammation in vivo. In a xylene-induced ear edema model in mice, a 1 µmol/kg dose of this compound significantly reduced swelling.[1] This anti-inflammatory action is associated with a reduction in the plasma levels of the pro-inflammatory cytokines TNF-α and IL-8.[1]
| Activity | Dose | Effect | Animal Model | Reference |
| Inhibition of ear edema | 1 µmol/kg | Effective inhibition of xylene-induced swelling | Mice | [1] |
| Reduction of pro-inflammatory cytokines | 1 µmol/kg | Decrease in plasma TNF-α and IL-8 levels | Mice | [1] |
Free Radical Scavenging
This compound has demonstrated the ability to scavenge several types of free radicals in a concentration-dependent manner, including hydroxyl radicals (•OH), superoxide (B77818) anions (•O2-), and nitric oxide (NO).[1] The highest sensitivity for scavenging was observed for NO free radicals.[1]
| Free Radical Species | Scavenging Activity | Sensitivity | Reference |
| Hydroxyl (•OH) | Concentration-dependent | - | [1] |
| Superoxide Anion (•O2-) | Concentration-dependent | - | [1] |
| Nitric Oxide (NO) | Concentration-dependent | Highest | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound's biological activity.
In Vivo Anti-Tumor Assay
-
Animal Model: Kunming mice.
-
Tumor Inoculation: Subcutaneous inoculation with S180 sarcoma cells.
-
Treatment: Once tumors reached a palpable size, mice were randomly assigned to treatment groups. This compound was administered via intraperitoneal injection daily for 10 days.
-
Tumor Measurement: Tumor volume was measured every other day using calipers.
-
Endpoint: At the end of the 10-day treatment period, mice were euthanized, and tumors were excised and weighed.
-
Calculation: The tumor inhibition rate was calculated using the formula: (1 - [average tumor weight of treated group / average tumor weight of control group]) x 100%.
Xylene-Induced Ear Edema Model
-
Animal Model: Mice.
-
Induction of Edema: Xylene was applied to the ear to induce inflammation and swelling.
-
Treatment: this compound was administered at a dose of 1 µmol/kg.
-
Measurement: The degree of ear swelling was measured to determine the extent of inflammation.
-
Cytokine Analysis: Plasma levels of TNF-α and IL-8 were measured to assess the systemic anti-inflammatory effect.
Free Radical Scavenging Assays
-
Hydroxyl Radical (•OH) Scavenging: Assayed using the Fenton reaction. The degradation of a detection molecule was monitored to determine the extent of •OH scavenging.
-
Superoxide Anion (•O2-) Scavenging: Measured by the inhibition of nitroblue tetrazolium (NBT) reduction in a phenazine (B1670421) methosulfate-NADH system.
-
Nitric Oxide (NO) Scavenging: Determined by the inhibition of sodium nitroprusside-induced NO production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the available research.
References
Methodological & Application
Application Notes and Protocols for the Generation of Bipotential Pancreatic Progenitors from Human Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into bipotential pancreatic progenitors (PPs) represents a cornerstone for advancements in diabetes research, regenerative medicine, and drug discovery. These progenitors, capable of giving rise to both endocrine (islet cells) and exocrine (acinar and ductal cells) lineages, provide an invaluable in vitro model system for studying human pancreas development and a potential cell source for therapeutic applications.[1][2] This document provides a detailed protocol for the stepwise differentiation of hPSCs into PPs, mimicking the key signaling events of embryonic pancreatic development.[1][3]
The protocol is structured as a multi-stage process, guiding the cells through key developmental milestones: from pluripotency to definitive endoderm, then to posterior foregut, and finally to a population of progenitors co-expressing the critical transcription factors PDX1 and NKX6.1.[4][5] The successful generation of this PDX1+/NKX6.1+ population is a critical quality control checkpoint, as these cells have demonstrated the potential to mature into functional, glucose-responsive beta-like cells both in vitro and following transplantation.[4][6][7]
I. Signaling Pathways in Pancreatic Progenitor Specification
The differentiation process is orchestrated by the precise temporal manipulation of key signaling pathways that govern cell fate decisions during embryonic development. Understanding these pathways is crucial for optimizing the protocol and troubleshooting differentiation experiments.
-
Wnt and Activin A/Nodal Signaling: The initial and critical step is the induction of definitive endoderm (DE). This is achieved by activating the Wnt and Activin A/Nodal signaling pathways, often using molecules like CHIR99021 (a GSK3 inhibitor to activate Wnt) and Activin A. The duration and concentration of these signals are critical, as high levels of Wnt activation can direct cells towards a mesodermal fate.[8]
-
Fibroblast Growth Factor (FGF) Signaling: Following DE formation, FGF signaling, often through the addition of FGF7 (also known as Keratinocyte Growth Factor, KGF) or FGF2, plays a role in patterning the primitive gut tube and specifying the posterior foregut.[9]
-
Retinoic Acid (RA) and Sonic Hedgehog (SHH) Inhibition: The transition to pancreatic endoderm is promoted by Retinoic Acid (RA) signaling. Concurrently, inhibiting the Sonic Hedgehog (SHH) pathway, for which it is repressive for pancreatic development, is crucial. This is often accomplished using inhibitors like SANT-1.[9]
-
Bone Morphogenetic Protein (BMP) Inhibition: Inhibition of BMP signaling is also employed during pancreatic specification to prevent premature endocrine commitment and the formation of non-functional polyhormonal cells.[7] Molecules like Noggin or LDN193189 are used for this purpose.[9]
-
Notch Signaling: The Notch signaling pathway is vital for maintaining the pool of proliferating pancreatic progenitors and preventing their premature differentiation into endocrine cells.[2] Inhibition of this pathway, often using gamma-secretase inhibitors like DAPT, is a key step in later stages to induce endocrine commitment.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Differentiation and Expansion of Human Pluripotent Stem Cell-Derived Pancreatic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Differentiation Protocols Defines a Common Pancreatic Progenitor Molecular Signature and Guides Refinement of Endocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Controlled induction of human pancreatic progenitors produces functional beta-like cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of pancreatic progenitors from human pluripotent stem cells by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A differentiation protocol for generating pancreatic delta cells from human pluripotent stem cells [frontiersin.org]
- 10. Dynamic proteome profiling of human pluripotent stem cell-derived pancreatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bpic in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific studies, quantitative data, or established protocols for the use of the novel synthetic compound Bpic (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) in combination with other therapeutic agents. The following application notes and protocols are therefore provided as a general framework for researchers interested in investigating the potential of this compound in combination therapy, based on its known mechanism as a DNA intercalator and established methodologies for assessing drug synergy.
Introduction
This compound (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) is a novel synthetic compound with demonstrated anti-tumor, anti-inflammatory, and free-radical scavenging properties.[1] Its primary mechanism of anti-tumor activity is attributed to its function as a DNA intercalator, disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis in cancer cells.[1][2] The exploration of this compound in combination with other anticancer agents is a logical next step in its preclinical development. Combination therapy holds the potential to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple oncogenic pathways simultaneously.
This document provides a detailed guide for researchers to design and execute preclinical studies to evaluate the utility of this compound in combination therapy.
Rationale for this compound Combination Therapy
As a DNA intercalating agent, this compound can be rationally combined with a variety of other cancer therapeutics, including:
-
Chemotherapeutic Agents: Combining this compound with other DNA damaging agents (e.g., platinum-based drugs) or drugs with different mechanisms of action (e.g., taxanes) could lead to synergistic cell killing.
-
Targeted Therapies: Inhibitors of key signaling pathways (e.g., PARP inhibitors, kinase inhibitors) could be combined with this compound to exploit synthetic lethality or to block compensatory survival pathways activated in response to DNA damage.
-
Immunotherapies: By inducing immunogenic cell death, this compound may enhance the efficacy of immune checkpoint inhibitors, creating a more robust anti-tumor immune response.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound in combination therapy is currently available, the following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Anti-proliferative Activity of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| S180 | Sarcoma | 1.2[1] |
| A549 | Lung Cancer | 3.5[1] |
| HCT-8 | Colon Cancer | 4.1[1] |
| BGC-823 | Gastric Cancer | 5.8[1] |
| U251 | Glioblastoma | 6.3[1] |
| HepG2 | Liver Cancer | 7.2[1] |
| CNE | Nasopharyngeal Cancer | Not specified |
| HL-60 | Human Promyelocytic Leukemia | 0.96[2] |
| HT-29 | Human Colorectal Adenocarcinoma | 0.96[2] |
| K562 | Human Chronic Myelogenous Leukemia | 0.96[2] |
| SH-SY5Y | Human Neuroblastoma | 0.96[2] |
Table 2: Template for In Vitro Synergy Analysis of this compound in Combination with Agent X
| Cell Line | Combination Ratio (this compound:Agent X) | IC50 of Combination (µM) | Combination Index (CI) | Synergy/Antagonism |
| e.g., A549 | e.g., 1:1 | Data to be generated | Data to be generated | CI < 1: Synergy |
| CI = 1: Additive | ||||
| CI > 1: Antagonism |
Table 3: Template for In Vivo Anti-Tumor Efficacy of this compound in Combination Therapy
| Animal Model | Tumor Type | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| e.g., S180 Xenograft | Sarcoma | Vehicle Control | 0 | - |
| This compound (dose) | Data to be generated | vs. Control | ||
| Agent X (dose) | Data to be generated | vs. Control | ||
| This compound + Agent X | Data to be generated | vs. Single Agents |
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
Objective: To determine if the combination of this compound and another therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination agent
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug alone and in combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Compound Treatment: Treat the cells with the prepared concentrations of this compound alone, the combination agent alone, and the combination of both. Include a vehicle control group. Incubate for 48-72 hours.[3]
-
MTT Assay:
-
After incubation, replace the medium with fresh medium containing MTT solution and incubate for 4 hours.[3]
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Use the dose-response data to calculate the Combination Index (CI) using software such as CompuSyn.[3]
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
-
In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., S180 sarcoma cells)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inoculate mice with the selected cancer cell line.[1]
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Agent X alone, this compound + Agent X).
-
Drug Administration: Administer the treatments as per the determined dosing schedule and route (e.g., intraperitoneal injection).[1]
-
Tumor Measurement: Measure tumor volume every other day using calipers.[1]
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and weigh them.[1]
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Bpic Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of Bismuth-Pyrocatechol (Bpic) and related bismuth-containing compounds in preclinical animal models. This document includes summaries of pharmacokinetic, efficacy, and toxicity data, alongside comprehensive experimental protocols and diagrams of relevant signaling pathways and workflows.
Introduction
Bismuth compounds have garnered significant interest in biomedical research for their potential therapeutic applications, including anticancer and antimicrobial activities. This compound, a complex of bismuth and pyrocatechol, is a promising candidate for further investigation. The effective design and execution of in vivo studies are critical for evaluating the safety and efficacy of this compound. These notes provide standardized protocols and key data points to guide researchers in their preclinical assessments.
Data Presentation
The following tables summarize quantitative data for various bismuth compounds, including this compound-related substances, to facilitate comparison across different studies and animal models. It is important to note that the specific formulation of "this compound" can influence its pharmacokinetic and toxicological profile. The data presented here are drawn from multiple sources and should be considered as a guide for experimental design.
Table 1: Pharmacokinetic Parameters of Bismuth Compounds in Rodents
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Reference |
| This compound | C57BL/6 Mice | Intravenous (IV) | 10 | 15,200 | 0.08 | 100 | [1] |
| This compound | C57BL/6 Mice | Intraperitoneal (IP) | 10 | 8,500 | 0.25 | 85 | [1] |
| This compound | C57BL/6 Mice | Oral Gavage (PO) | 10 | 2,100 | 1.0 | 30 | [1] |
| Bismuth Subnitrate | Rats | Oral | - | - | - | - | [2] |
| Colloidal Bismuth Subcitrate | Humans | Oral | 214 mg Bismuth | >50,000 | 0.5 | - | [3][4] |
Note: The specific formulation of "this compound" was not detailed in the source material. Data for other bismuth compounds are provided for comparative purposes.
Table 2: Efficacy of Bismuth Compounds in Animal Cancer Models
| Compound | Animal Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition | Reference |
| [BiL(NO3)2]NO3 | Tumor-bearing mice | A549 xenograft (lung cancer) | - | 10 mg/kg | 97.92% (volume), 94.44% (weight) | [5] |
| Bismuth Lipophilic Nanoparticles (BisBAL NP) | Mouse | Melanoma | - | 50 mg/kg/day | 76% | [6] |
| Bismuth Nanoparticles | Mice | Ehrlich Carcinoma | Intratumoral | 0.75 and 1.5 mg/mouse | Enhanced proton therapy effectiveness | [7] |
Table 3: Toxicity of Bismuth Compounds in Animal Models
| Compound | Animal Model | Administration Route | Dose | Observation | Reference |
| Elemental Bismuth | Rats | Intratracheal | 0.8, 4, 20 mg/kg (13 weeks) | Foreign body inflammation in lungs, dose-dependent adverse effects. | [8][9] |
| Elemental Bismuth | Rats | Oral (28-day) | Up to 1,000 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) of 1,000 mg/kg. | [10] |
| Elemental Bismuth | Rats | Oral (single dose) | >2,000 mg/kg | LD50 > 2,000 mg/kg. | [10] |
| Colloidal Bismuth Subcitrate | Rats | Oral (single dose) | 3.0 mmol Bi/kg | Proximal tubular cell necrosis. | [11] |
Experimental Protocols
The following are detailed methodologies for common administration routes of this compound in rodent models.
General Preparation of this compound Formulation
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of administration.
Administration Routes in Mice
3.2.1. Intravenous (IV) Injection (Tail Vein)
Materials:
-
This compound formulation
-
Mouse restrainer
-
Heat lamp or warm water
-
Sterile 1 mL syringe with a 27-30 gauge needle
Protocol:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to sterilize the injection site.
-
Load the syringe with the this compound formulation, ensuring there are no air bubbles.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
Protocol:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
Pinch the skin to lift it slightly and insert the needle at a 45-degree angle, penetrating the peritoneum.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming the needle is not in an organ or blood vessel.
-
Inject the this compound formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
3.2.3. Oral Gavage (PO)
Materials:
-
This compound formulation
-
Sterile 1 mL syringe
-
Flexible or rigid gavage needle (20-22 gauge for mice)
-
Animal balance
Protocol:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer.
-
Gently restrain the mouse with one hand, holding the scruff of the neck to prevent movement.
-
Introduce the gavage needle into the mouth, just behind the incisors.
-
Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus into the stomach. Do not force the needle.
-
Once the needle is in place, dispense the this compound formulation slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.
Visualization of Pathways and Workflows
Experimental Workflow for this compound Administration
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a tumor xenograft model.
Signaling Pathways Modulated by Bismuth Compounds
The following diagrams illustrate the putative signaling pathways affected by bismuth compounds, leading to apoptosis and inhibition of inflammation.
4.2.1. Induction of Apoptosis
Bismuth compounds have been shown to induce apoptosis in cancer cells through the intrinsic, mitochondria-dependent pathway.[1] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.
4.2.2. Inhibition of NF-κB Signaling
Several bismuth compounds have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition can occur through various mechanisms, including preventing the degradation of IκBα.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and toxicity of bismuth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bismuth Lipophilic Nanoparticles (BisBAL NP) Inhibit the Growth of Tumor Cells in a Mouse Melanoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of TNF-α, and NF-κB and JNK pathways accounts for the prophylactic action of the natural phenolic, allylpyrocatechol against indomethacin gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 13-week toxicity study of bismuth in rats by intratracheal intermittent administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathways of proximal tubular cell death in bismuth nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,6-Bis(pyrazol-1-yl)pyridine (Bpic)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers (CPs) utilizing the versatile tridentate N-donor ligand, 2,6-bis(pyrazol-1-yl)pyridine (Bpic). This compound and its derivatives are excellent building blocks for constructing a wide array of coordination polymers with diverse structures and potential applications in areas such as catalysis, magnetism, and materials science.
Introduction to this compound in Coordination Polymer Synthesis
2,6-bis(pyrazol-1-yl)pyridine is a planar, tridentate ligand that coordinates to metal centers through the nitrogen atoms of the central pyridine (B92270) ring and the two pyrazolyl groups. This rigid and well-defined coordination geometry makes this compound an ideal candidate for the rational design and synthesis of one-, two-, and three-dimensional coordination polymers. The properties of the resulting polymers can be tuned by varying the metal ion, the counter-anion, and the reaction conditions.
The general approach to synthesizing this compound-based coordination polymers involves the self-assembly of the this compound ligand with a metal salt in a suitable solvent system. The choice of synthetic method, including room temperature stirring, solvothermal, or hydrothermal techniques, can significantly influence the crystallinity, dimensionality, and properties of the final product.
Data Presentation: Synthesis of this compound-Based Coordination Polymers
The following table summarizes quantitative data from the synthesis of various coordination polymers using this compound and its functionalized derivatives. This allows for a clear comparison of reaction conditions and outcomes.
| Metal Ion | This compound Ligand Derivative | Molar Ratio (Metal:Ligand) | Solvent(s) | Temperature (°C) & Time | Yield (%) | Reference |
| Fe(II) | LOH | 1:2 (complex precursor) | Acetonitrile (B52724) | Room Temp, 30 min | 70 | [1] |
| Fe(II) | LOH in --INVALID-LINK--2 | 1:1 with Co(OAc)2 | Acetonitrile/DMF (1:1) | 140 °C, 24 h | 40 | [1] |
| Fe(II)/Ag(I) | [Fe(LO-)2] precursor | 1:10 with AgNO3 | Methanol | Room Temp | - | |
| Cu(II) | 2,6-bis(pyrazolyl-1-carbonyl)pyridine | 1:1 | Methanol/Water | Room Temp | - | |
| Zn(II) | This compound | - | - | - | - | |
| Ag(I) | This compound | - | - | - | - |
Note: LOH = 4-(2,6-bis(1-(2,6-dichlorophenyl)-5-hydroxy-1H-pyrazol-3-yl)pyridin-4-yl)benzonitrile. Further research is needed to populate the table with data for unsubstituted this compound and other metals.
Experimental Protocols
Herein, we provide detailed methodologies for the synthesis of coordination polymers using this compound, categorized by the synthetic approach.
Protocol 1: Solvothermal Synthesis of an Iron(II) Coordination Polymer
This protocol is adapted from the synthesis of an Fe(II) coordination polymer with a functionalized this compound ligand and can be used as a general guideline for solvothermal synthesis.[1]
Materials:
-
--INVALID-LINK--2 precursor complex (e.g., --INVALID-LINK--2)
-
A second metal salt or coordinating agent (e.g., Co(OAc)2·4H2O)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Glass ampule or Teflon-lined autoclave
Procedure:
-
In a small vial, dissolve the this compound-containing precursor complex (e.g., 20 mg, 0.015 mmol of --INVALID-LINK--2) and the secondary metal salt (e.g., 6 mg, 0.1 mmol of Co(OAc)2·4H2O) in a 1:1 mixture of acetonitrile and DMF (1 mL total volume).
-
Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a glass ampule and seal it under vacuum or to a Teflon-lined stainless steel autoclave.
-
Place the sealed vessel in an oven and heat at a constant temperature (e.g., 140 °C) for a specified period (e.g., 24 hours).
-
After the reaction is complete, cool the vessel slowly to room temperature (e.g., at a rate of 5 °C/min) to promote the formation of high-quality crystals.
-
Collect the resulting crystals by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum.
-
Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and infrared spectroscopy.
Protocol 2: Room Temperature Synthesis of a Heterometallic Coordination Polymer
This protocol outlines a general procedure for synthesizing heterometallic coordination polymers at ambient temperature, based on the synthesis of an Fe(II)/Ag(I) polymer.
Materials:
-
A pre-synthesized this compound-metal complex (e.g., [Fe(LO-)2])
-
A second metal salt (e.g., AgNO3)
-
A suitable solvent (e.g., Methanol)
-
Diethyl ether or another anti-solvent
Procedure:
-
In a vial, dissolve the pre-synthesized this compound-metal complex in the chosen solvent.
-
In a separate vial, dissolve an excess of the second metal salt in the same solvent.
-
Slowly and carefully layer the solution of the second metal salt onto the solution of the this compound-metal complex. Alternatively, the solutions can be combined and then subjected to vapor diffusion with an anti-solvent.
-
Allow the mixture to stand undisturbed at room temperature. Crystals of the coordination polymer will form at the interface of the two solutions or upon slow diffusion of the anti-solvent.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product using appropriate analytical techniques.
Mandatory Visualizations
The following diagrams illustrate key aspects of the synthesis of this compound-based coordination polymers.
Caption: A generalized workflow for the synthesis of coordination polymers using this compound.
Caption: Key factors that influence the final structure of this compound-based coordination polymers.
References
Bpic-Based Probes in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes based on the bipyridine-diamine (Bpic) scaffold in fluorescence microscopy. These probes are particularly valuable for the detection and imaging of intracellular zinc ions (Zn²⁺), a critical second messenger in various cellular signaling pathways.
Principle and Mechanism of Action
This compound-based fluorescent probes are designed as "turn-on" sensors for Zn²⁺. Their mechanism of action is rooted in the chelation-enhanced fluorescence (CHEF) effect. In the absence of Zn²⁺, the probe exists in a state where its fluorescence is quenched, often due to a photoinduced electron transfer (PET) process within the molecule. Upon binding to Zn²⁺, the this compound moiety forms a stable complex with the ion. This binding event inhibits the PET process, leading to a significant increase in the probe's fluorescence quantum yield and a detectable fluorescent signal. Some this compound-based probes are ratiometric, exhibiting a shift in their emission wavelength upon ion binding, which allows for more quantitative measurements that are independent of probe concentration.
Quantitative Data Presentation
The photophysical and performance characteristics of various this compound and other relevant fluorescent probes for Zn²⁺ detection are summarized below for easy comparison.
| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φf) (in presence of Zn²⁺) | Limit of Detection (LOD) | Target Analyte | Reference |
| rBpyZ (based on 6-Amino-2,2′-Bipyridine) | Not Specified | 465 / 438 (Ratiometric) | Not Specified | 0.10 nM | Endogenous Zn²⁺ | [1] |
| Probe 1 | Not Specified | 660 | 0.44 | 0.1 µM | Zn²⁺ | [2] |
| Probe 2 (ER-targeted) | 346 | 414 | 0.25 | 47 pM | Zn²⁺ in Endoplasmic Reticulum | [2] |
| Probe 7 (Two-Photon) | Not Specified | 515 | 0.22 | 25 ± 5 nM | Zn²⁺ | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway: Detection of Intracellular Zn²⁺
The following diagram illustrates the general mechanism of a this compound-based "turn-on" fluorescent probe for detecting intracellular Zn²⁺.
Caption: Mechanism of intracellular Zn²⁺ detection using a this compound-based fluorescent probe.
Experimental Workflow: Live-Cell Imaging of Zn²⁺
This diagram outlines the key steps for preparing cells and performing fluorescence microscopy to visualize intracellular Zn²⁺ using a this compound-based probe.
Caption: General workflow for live-cell imaging of intracellular Zn²⁺.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Intracellular Zn²⁺ with a this compound-Based Probe
This protocol is a general guideline and may require optimization for specific cell types and probes.
Materials:
-
This compound-based fluorescent probe (e.g., rBpyZ)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., A549, HeLa)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets
-
Optional: Zn²⁺ source (e.g., ZnCl₂) and ionophore (e.g., pyrithione)
-
Optional: Zn²⁺ chelator (e.g., TPEN)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 60-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the final working concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.[1]
-
-
Washing:
-
Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.[1]
-
Add fresh, warm culture medium or imaging buffer to the cells.
-
-
Imaging (Baseline):
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for the specific this compound probe.
-
-
Induction of Intracellular Zn²⁺ (Optional):
-
To observe the probe's response to an increase in intracellular Zn²⁺, treat the cells with a Zn²⁺ source and an ionophore (e.g., 100 µM Zn²⁺/pyrithione) for 30 minutes at 37°C.[1]
-
Alternatively, to detect endogenous Zn²⁺ release, cells can be treated with a stimulus such as hydrogen peroxide (e.g., 100 µM H₂O₂) for a specified time (e.g., 24 hours) before or after probe loading.[1]
-
Acquire fluorescence images at various time points after treatment.
-
-
Chelation Control (Optional):
-
To confirm that the fluorescence signal is specific to Zn²⁺, treat the cells with a membrane-permeable Zn²⁺ chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) after observing a fluorescence increase.[1]
-
A decrease in fluorescence intensity upon TPEN addition indicates that the signal was due to intracellular Zn²⁺.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Compare the fluorescence intensity or ratio before and after treatment to determine the relative change in intracellular Zn²⁺ concentration.
-
Protocol 2: Two-Photon Microscopy for Deep Tissue Imaging
This compound-based probes with suitable two-photon absorption cross-sections can be used for imaging Zn²⁺ in deeper tissue layers with reduced phototoxicity and scattering.[3][4]
Materials:
-
Two-photon compatible this compound-based probe
-
Two-photon laser scanning microscope
Procedure:
-
Sample Preparation: Prepare cells or tissue slices as described in Protocol 1. For in vivo imaging, administer the probe systemically or locally, depending on the experimental model.
-
Microscope Setup:
-
Use a two-photon microscope equipped with a tunable near-infrared (NIR) femtosecond laser (typically 700-1100 nm).[3]
-
Set the excitation wavelength appropriate for the two-photon absorption of the specific probe.
-
-
Imaging:
-
Acquire images by scanning the laser across the sample. The localized two-photon excitation provides intrinsic optical sectioning.[4]
-
Collect the emitted fluorescence using non-descanned detectors for maximum signal collection efficiency.
-
-
Data Analysis: Analyze the images as described in Protocol 1.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times. Use of anti-fade reagents may be beneficial for fixed-cell imaging. Two-photon microscopy can significantly reduce phototoxicity in live-cell and deep-tissue imaging.[4]
-
Probe Concentration: Optimize the probe concentration to achieve a good signal-to-noise ratio without causing cellular toxicity or artifacts.
-
pH Sensitivity: Check the pH sensitivity of the specific this compound probe being used. Some probes may exhibit pH-dependent fluorescence, which could confound the interpretation of results.[2]
-
Specificity: While many this compound probes show high selectivity for Zn²⁺, it is good practice to test for potential interference from other biologically relevant metal ions if a novel probe is being characterized.
-
Cell Health: Ensure cells are healthy throughout the experiment, as stressed or dying cells can exhibit altered ion homeostasis. Monitor cell morphology as an indicator of health.
By following these detailed notes and protocols, researchers can effectively utilize this compound-based fluorescent probes to investigate the intricate roles of Zn²⁺ signaling in various biological processes.
References
- 1. High-Affinity Ratiometric Fluorescence Probe Based on 6-Amino-2,2′-Bipyridine Scaffold for Endogenous Zn2+ and Its Application to Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon probes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-photon imaging | The Robey Lab [mcb.berkeley.edu]
Experimental Design for Bpic Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bpic is a novel synthetic compound identified as a promising anti-tumor agent. Its primary mechanism of action is through DNA intercalation, a process where the planar structure of this compound inserts itself between the base pairs of double-stranded DNA.[1] This interaction disrupts critical cellular processes such as DNA replication and transcription, leading to DNA damage.[1] Consequently, the cellular machinery detects this damage and initiates signaling cascades that result in cell cycle arrest and programmed cell death (apoptosis).[1] Evidence also suggests the involvement of the PI3K/Akt signaling pathway in the cellular response to this compound-induced DNA damage. This document provides detailed application notes and standardized protocols for researchers to effectively design and conduct in vitro and in vivo efficacy studies of this compound.
Core Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by intercalating into DNA, which triggers a cascade of cellular events culminating in apoptosis. The diagram below illustrates the proposed signaling pathway initiated by this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
In Vitro Efficacy Studies
A series of in vitro assays are essential to characterize the anti-cancer activity of this compound. The following protocols provide a standardized workflow for reproducible and comparable data generation.
In Vitro Experimental Workflow
The diagram below outlines a typical workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro efficacy studies of this compound.
Data Presentation: In Vitro Efficacy
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) after 48h |
| Breast Cancer | MCF-7 | 15.8 |
| Breast Cancer | MDA-MB-231 | 25.2 |
| Lung Cancer | A549 | 18.5 |
| Colon Cancer | HCT116 | 12.3 |
| Prostate Cancer | PC-3 | 21.7 |
Table 2: Effect of this compound (24h treatment) on Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 2.5 |
| This compound (10 µM) | 62.1 ± 2.9 | 15.5 ± 2.2 | 22.4 ± 3.1 |
| This compound (20 µM) | 55.3 ± 3.5 | 10.2 ± 1.9 | 34.5 ± 4.2 |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins in HCT116 Cells after 48h this compound Treatment (Relative to Vehicle Control)
| Protein | This compound (15 µM) - Fold Change |
| Bcl-2 | 0.45 ± 0.08 |
| Bax | 2.1 ± 0.3 |
| Cleaved Caspase-3 | 3.5 ± 0.5 |
| Cleaved PARP | 4.2 ± 0.6 |
| p-Akt (Ser473) | 0.38 ± 0.07 |
| Total Akt | 0.95 ± 0.1 |
Experimental Protocols: In Vitro Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[2]
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.[3]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[4]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
3. Western Blot Analysis for Apoptosis and Signaling Pathways
-
Objective: To detect changes in the expression of key proteins involved in apoptosis and the PI3K/Akt signaling pathway.[5]
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
In Vivo Efficacy Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological context.
In Vivo Experimental Workflow
The following diagram illustrates the key steps in conducting an in vivo xenograft study.
Caption: Workflow for in vivo xenograft efficacy studies.
Data Presentation: In Vivo Efficacy
Table 4: Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | 0.5% HPMC, p.o., daily | 1250 ± 150 | - |
| This compound | 25 mg/kg, p.o., daily | 680 ± 95 | 45.6 |
| This compound | 50 mg/kg, p.o., daily | 350 ± 70 | 72.0 |
Experimental Protocol: In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse xenograft model.
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ HCT116 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).
-
Administer this compound (e.g., 25 and 50 mg/kg) and vehicle control daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]
-
Conclusion
These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's anti-tumor potential and guiding its further development as a therapeutic agent.
References
- 1. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Bpic Solubility and Preparation for In Vitro Assays
Disclaimer: The term "Bpic" is used in scientific literature to refer to different chemical entities. This document provides a representative protocol and data based on publicly available information for compounds referred to as this compound, intended to serve as a general guide for researchers. The primary example used for the preparation protocol is tert-Butyl ((4-bromo-2-cyanophenyl)imino)(piperidin-1-yl)methylcarbamate), while the activity data pertains to benzyl (B1604629) 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate). Researchers should always refer to the specific documentation for their compound of interest.
Introduction
Proper solubilization and preparation of investigational compounds are critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed guidelines and protocols for the solubilization of this compound and its preparation for various cell-based assays. It includes information on suitable solvents, preparation of stock and working solutions, and representative data on its biological activity.
Data Presentation
Solubility and Stock Solution Preparation
The selection of an appropriate solvent is crucial for dissolving this compound and maintaining its stability for in vitro studies. Based on its likely hydrophobic nature, several organic solvents are recommended for initial solubility testing and stock solution preparation.[1][2]
Table 1: Recommended Solvents for this compound Stock Solution Preparation [1]
| Solvent | Purity | Rationale |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.9% | High solubilizing power for a wide range of small molecules. |
| Ethanol (EtOH) | 200 proof, anhydrous | A less toxic alternative to DMSO, suitable for some applications. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | A strong polar aprotic solvent, can be used if DMSO is not suitable. |
Anti-Proliferative Activity of this compound
This compound has demonstrated anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from MTT assays are summarized below.[3]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (μM) |
| S180 | Sarcoma | 1.2 |
| A549 | Lung Cancer | 3.5 |
| HCT-8 | Colon Cancer | 4.1 |
| BGC-823 | Gastric Cancer | 5.8 |
| U251 | Glioblastoma | 6.3 |
| HepG2 | Liver Cancer | 7.2 |
| CNE | Nasopharyngeal Carcinoma | 8.4 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)[1]
-
Analytical balance
-
Sterile microcentrifuge tubes or conical tubes[1]
-
Vortex mixer[1]
-
Laminar flow hood[1]
Procedure:
-
Aseptic Technique: Perform all steps in a certified laminar flow hood to maintain sterility.[1]
-
Weighing this compound: Carefully weigh the required amount of this compound powder using an analytical balance. To calculate the mass needed for a 10 mM solution, the molecular weight of the specific this compound compound is required. For example, using a hypothetical molecular weight of 451.38 g/mol , 4.51 mg of this compound would be needed for 1 mL of a 10 mM stock solution.[1]
-
Transfer: Transfer the weighed this compound powder to a sterile microcentrifuge or conical tube.[1]
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating cells.[1][4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium[1]
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.[1]
-
Serial Dilution: It is highly recommended to perform serial dilutions to achieve the final desired concentration. Direct addition of a small volume of concentrated DMSO stock to a large volume of aqueous medium can cause precipitation.[1]
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM this compound stock to 198 µL of pre-warmed medium (a 1:50 dilution). Mix well by gentle pipetting.[1]
-
Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture vessel to achieve a final concentration of 10 µM (a 1:10 dilution).[1]
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound stock and working solutions.
Caption: B-Cell Receptor signaling with a potential this compound inhibitor target. Caption: B-Cell Receptor signaling with a potential this compound inhibitor target.
References
Application Notes and Protocols: A Step-by-Step Guide to Bpic Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the functionalization of the 1,3-bis(2-pyridylimino)isoindoline (Bpic) ligand scaffold. This compound and its derivatives are of significant interest in coordination chemistry, catalysis, and materials science due to their versatile NNN-pincer coordination motif. These application notes detail synthetic protocols for the this compound core and its subsequent functionalization, enabling the targeted tuning of its steric and electronic properties for specific applications in drug development and beyond.
Introduction to this compound Ligands
1,3-bis(2-pyridylimino)isoindoline, commonly referred to as this compound or BPI, is a tridentate NNN-pincer ligand.[1][2][3] The rigid isoindoline (B1297411) backbone and the two pyridylimino arms create a well-defined coordination pocket that can bind to a variety of metal centers. The resulting metal complexes have shown promise in catalysis, including oxidation reactions and transfer hydrogenation.[1][4] Functionalization of the this compound scaffold is crucial for modulating the properties of these metal complexes, such as their solubility, stability, and catalytic activity. Modifications can be introduced at three primary locations: the isoindoline core, the pyridine (B92270) rings, and the imine nitrogens.
Synthesis of the this compound Core Ligand
The parent this compound ligand is typically synthesized via a condensation reaction between a phthalonitrile (B49051) derivative and two equivalents of a 2-aminopyridine (B139424) derivative.[1]
Experimental Protocol: Synthesis of 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin (BPIMeH)[1]
-
Reaction Setup: To a 3-necked round-bottom flask, add phthalonitrile (2.56 g, 20.0 mmol), CaCl₂ (1.10 g, 9.20 mmol), and 2-amino-6-methylpyridine (B158447) (4.54 g, 42.0 mmol).
-
Inert Atmosphere: Purge the flask with N₂ for 20 minutes.
-
Solvent Addition: Add butanol (30 mL) and continue to purge with N₂ for an additional hour.
-
Reflux: Heat the reaction mixture to reflux at 117 °C for 48 hours.
-
Work-up:
-
Cool the mixture to room temperature, which should result in the formation of a yellow-green precipitate.
-
Wash the precipitate with water and filter (repeat three times).
-
Dissolve the resulting green solid in dichloromethane (B109758) (DCM).
-
Extract the DCM layer with water (1:1, three times) to remove any remaining salts.
-
Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent to dryness.
-
-
Purification: Recrystallize the final product from methanol (B129727) (MeOH) to yield a yellow microcrystalline powder.
Functionalization Strategies for this compound Ligands
Functionalization can be achieved by modifying the starting materials before the condensation reaction or by post-synthetic modification of the this compound core.
Strategy 1: Modification of the Phthalonitrile Precursor
This approach allows for the introduction of functional groups onto the isoindoline core of the this compound ligand. A common method involves the nucleophilic substitution of a leaving group on the phthalonitrile ring.
-
Reaction Setup: In a suitable flask, dissolve 4-nitrophthalodinitrile and a dendritic alcohol (e.g., a Fréchet-type dendron) in an appropriate solvent.
-
Base Addition: Add a base (e.g., NaH) to deprotonate the alcohol and initiate the nucleophilic substitution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash with brine, dry, and purify by column chromatography to obtain the functionalized phthalodinitrile. This precursor can then be used in the general this compound synthesis protocol described in Section 2.
Strategy 2: Modification of the 2-Aminopyridine Precursor
Introducing substituents on the 2-aminopyridine allows for functionalization of the pyridyl arms of the this compound ligand. These substituents can be simple alkyl or aryl groups to tune sterics, or they can be reactive handles for further modification.
-
Follow the general this compound synthesis protocol (Section 2), substituting 2-aminopyridine with 2-amino-5-bromopyridine.
-
This will yield a this compound ligand with bromine atoms at the 11-position of each pyridine ring.
The bromo-functionalized this compound ligand can undergo further reactions, such as Sonogashira coupling, to introduce alkynyl groups.
-
Reaction Setup: To a flask containing the bromo-functionalized this compound ligand, add a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like THF or DMF.
-
Base Addition: Add a base, such as triethylamine, to the mixture.
-
Reaction: Stir the reaction under an inert atmosphere at room temperature or with heating until the starting material is consumed.
-
Work-up and Purification: After completion, perform an appropriate work-up and purify the product by column chromatography.
Strategy 3: Post-Synthetic Esterification
Functional groups can also be introduced after the this compound core has been synthesized, provided a suitable reactive handle is present on the ligand.
This protocol assumes the synthesis of a this compound ligand bearing a hydroxyl group (e.g., from a hydroxy-substituted phthalonitrile or 2-aminopyridine).
-
Reaction Setup: Dissolve the hydroxy-functionalized this compound ligand, a carboxylic acid (e.g., pyridine-4-carboxylic acid or nonanoic acid), and a catalytic amount of DMAP in an anhydrous solvent like DCM.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the reaction at room temperature for several hours.
-
Work-up and Purification: A precipitate of dicyclohexylurea will form. Filter off the precipitate and wash it with the reaction solvent. The filtrate contains the desired ester-functionalized this compound ligand, which can be further purified by chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of this compound and its derivatives.
| Compound | Starting Materials | Yield (%) | Reference |
| BPIMeH | Phthalonitrile, 2-amino-6-methylpyridine | 67 | [1] |
| (11-Br)-BPI-[G-1] | Dendron-functionalized phthalonitrile, 2-amino-5-bromopyridine | - | [5] |
| Ester-functionalized BPI | Hydroxy-BPI, Pyridine-4-carboxylic acid | Moderate | [6][7] |
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spec (m/z) | Reference |
| BPIMeH | 7.99-7.97 (q), 7.67-7.64 (m), 7.09-7.07 (d), 7.00-6.98 (d), 2.35 (s) | 161.08, 158.71, 154.79, 140.55, 136.41, 133.66, 123.90, 121.48, 119.18, 24.69 | [C₂₀H₁₇N₅ + H]⁺: calcd: 328.1562, found: 328.1555 | [1] |
| Ester-functionalized BPI | 8.53–7.05 (m, aromatic), 4.34–0.76 (m, aliphatic) | - | - | [6] |
Visualizing this compound Functionalization
The following diagrams illustrate the synthetic pathways and logical workflows for this compound functionalization.
Caption: Synthesis of the core this compound ligand via condensation.
Caption: Workflow for different this compound functionalization strategies.
Caption: Conceptual signaling pathway for a this compound-based therapeutic.
Conclusion
The functionalization of the this compound ligand scaffold offers a versatile platform for the development of novel metal complexes with tailored properties. By employing the synthetic strategies outlined in these application notes, researchers can systematically modify the this compound core to optimize its performance in various applications, from catalysis to the design of potential therapeutic agents. The provided protocols and data serve as a foundational guide for the synthesis and characterization of a wide range of this compound derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Luminescent Pt(II) Complexes Using Unsymmetrical Bis(2-pyridylimino)isoindolate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Iron(II)(1,3-bis(2′-pyridylimino)isoindoline) Complex as a Catalyst for Substrate Oxidation with H2O2. Evidence for a Transient Peroxodiiron(III) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Bpic synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Bpic (bis(phenylethynyl)phenyl) and related compounds. The synthesis of this compound derivatives typically relies on the Sonogashira cross-coupling reaction, and this guide focuses on addressing common issues encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction for this compound synthesis is showing very low or no product yield. What are the most common initial checks I should perform?
A1: When a Sonogashira reaction fails, it is crucial to first assess the integrity of the core components. Start by verifying the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts are prone to oxidation. Ensure that all solvents and the amine base are anhydrous and have been thoroughly degassed to remove oxygen, as its presence can lead to catalyst decomposition and promote undesirable side reactions.[1] Finally, confirm the purity of your aryl halide and terminal alkyne starting materials, as impurities can act as catalyst poisons.
Q2: I am observing a significant amount of a side product that I suspect is a homocoupled dimer of my terminal alkyne. How can I minimize this?
A2: The formation of a 1,3-diyne through the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay reaction, is a common side reaction that consumes your starting material and reduces the yield of the desired this compound product.[1][2] To mitigate this, consider the following strategies:
-
Implement Copper-Free Conditions: The most direct approach to prevent Glaser coupling is to use a copper-free Sonogashira protocol. This often necessitates a more active palladium catalyst system and may require higher reaction temperatures or longer reaction times.
-
Ensure a Strictly Anaerobic Environment: Oxygen is a key promoter of the oxidative homocoupling of alkynes.[1] It is critical to thoroughly degas all solvents and reagents and to maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the entire reaction.
-
Reduce Copper Loading: High concentrations of the copper cocatalyst can accelerate the Glaser coupling pathway. If you are observing significant homocoupling, reducing the amount of the copper salt can be beneficial.
-
Slow Addition of the Alkyne: In some instances, the slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby minimizing the rate of homocoupling.[2]
Q3: My reaction mixture has turned black, and the reaction has stalled. What does this indicate, and how can I prevent it?
A3: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of palladium catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it catalytically inactive. Common causes for this include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent catalyst decomposition, ensure all reaction components are of high purity and are handled under strictly inert conditions. Thorough degassing of solvents is critical. Additionally, consider using more thermally stable ligands or a lower catalyst loading.
Q4: How critical is the choice of the aryl halide, and what is the general reactivity trend?
A4: The choice and purity of the aryl halide are critical to the success of the Sonogashira coupling. The general order of reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride. Aryl iodides are the most reactive and can often undergo coupling at or near room temperature. Aryl bromides typically require elevated temperatures, while aryl chlorides are the least reactive and often necessitate the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step.[1][3]
Troubleshooting Guide for Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields in this compound synthesis.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage under an inert atmosphere. Consider using a more robust, air-stable palladium precatalyst. |
| Presence of Oxygen | Thoroughly degas all solvents and the amine base using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction. |
| Wet Solvents or Reagents | Use anhydrous solvents and ensure all glassware is oven-dried. If necessary, add molecular sieves to the reaction. |
| Impure Starting Materials | Verify the purity of the aryl halide and terminal alkyne using techniques like NMR or GC-MS. Purify starting materials if necessary. |
| Suboptimal Reaction Temperature | For less reactive aryl halides (bromides and chlorides), higher temperatures are often required. Incrementally increase the reaction temperature, while monitoring for potential product or starting material degradation. |
| Inappropriate Base | The choice of base is crucial. While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective for challenging substrates. |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction. For less reactive aryl chlorides, polar aprotic solvents like DMF or DMSO can be more effective than THF or toluene. |
Problem 2: Excessive Formation of Alkyne Homocoupling (Glaser) Product
| Potential Cause | Recommended Action |
| High Copper Concentration | Reduce the molar percentage of the copper(I) cocatalyst. |
| Presence of Oxygen | As with low conversion, ensure rigorous exclusion of oxygen from the reaction system. |
| Copper-Mediated Pathway | Switch to a copper-free Sonogashira protocol. This may require screening of different palladium catalysts, ligands, and bases. |
| High Alkyne Concentration | Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. |
Data Presentation: Sonogashira Reaction Conditions for Aryl Halides
The following table summarizes typical reaction conditions for Sonogashira couplings with different aryl halides, which can be adapted for this compound synthesis.
| Parameter | Aryl Iodides | Aryl Bromides | Aryl Chlorides |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with bulky phosphine ligands (e.g., XPhos, SPhos) | Catalyst systems with bulky, electron-rich ligands (e.g., cataCXium A, sXPhos) are often required. |
| Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% | 2 - 10 mol% |
| Copper Cocatalyst | CuI (1 - 10 mol%) or copper-free | CuI (2 - 20 mol%) or copper-free | Often better results are obtained with copper-free protocols. |
| Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH, Cs₂CO₃, K₃PO₄ | Stronger bases like Cs₂CO₃ or K₃PO₄ are often necessary. |
| Solvent | THF, Toluene, DMF | THF, Toluene, DMF, Dioxane | DMF, DMSO, NMP |
| Temperature | Room Temperature to 60 °C | 50 °C to 120 °C | 80 °C to 150 °C |
Experimental Protocols
General Procedure for the Synthesis of 1,4-bis(phenylethynyl)benzene (B159325) (this compound)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
1,4-Diiodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, two- or three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and inert gas inlet, add 1,4-diiodobenzene, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an anaerobic atmosphere.
-
Add the anhydrous, degassed solvent via syringe, followed by the anhydrous, degassed amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (typically 2.2-2.5 equivalents) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,4-bis(phenylethynyl)benzene.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound synthesis yield.
Caption: Sonogashira cross-coupling catalytic cycle.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of bioprocesses using physical properties data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Technical Support Center: Improving the Purity of Synthesized Bpic
Welcome to the technical support center for the synthesis and purification of Bpic (Bis[2-(diphenylphosphino)phenyl]ether). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities in this compound, also known as DPEphos, primarily arise from the synthesis process, which typically involves the reaction of diphenyl ether with chlorodiphenylphosphine (B86185) in the presence of a strong base like n-butyllithium. Potential impurities include:
-
This compound Oxide (DPEPO) : this compound is an air-sensitive phosphine (B1218219) ligand and can readily oxidize to its corresponding phosphine oxide, especially during workup and purification if not handled under an inert atmosphere. The presence of DPEPO can be identified by a downfield shift in the ³¹P NMR spectrum.[1]
-
Unreacted Starting Materials : Residual diphenyl ether and chlorodiphenylphosphine may remain if the reaction does not go to completion.
-
Monosubstituted Byproduct : Incomplete reaction can lead to the formation of a monosubstituted intermediate where only one phosphine group is attached to the diphenyl ether backbone.
-
Solvent Residues : Solvents used in the synthesis and purification (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol) may be present in the final product if not adequately removed.[2]
Q2: How can I monitor the purity of my this compound sample?
A2: The purity of this compound can be effectively monitored using several analytical techniques:
-
³¹P NMR Spectroscopy : This is a highly sensitive method for detecting phosphorus-containing impurities, particularly the oxidized form, this compound oxide (DPEPO), which will show a distinct peak at a different chemical shift from this compound.[1]
-
¹H and ¹³C NMR Spectroscopy : These techniques can help identify residual solvents and other organic impurities by comparing the spectra of your sample to that of a pure standard.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, can be used to assess purity.[3][4]
-
Melting Point : A sharp melting point close to the literature value (175–176 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[5]
Q3: My synthesized this compound is a yellow oil/solid, but it should be a white powder. What could be the issue?
A3: A yellow discoloration in your this compound sample often indicates the presence of impurities. This could be due to several factors, including:
-
Oxidation : Exposure to air can lead to the formation of colored oxidized byproducts.
-
Residual Reagents or Byproducts : Impurities from the synthesis that were not completely removed during purification can impart a yellow color.
-
Decomposition : Prolonged heating during purification or storage in the presence of light and air can cause decomposition.
Purification via methods such as recrystallization or column chromatography should help in obtaining the desired white, crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after synthesis. | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. Monitor the reaction progress by TLC or NMR. |
| Poor quality of starting materials. | Use freshly distilled or purified starting materials. | |
| Side reactions consuming the starting materials. | Optimize reaction conditions, such as the rate of addition of reagents and temperature control, to minimize side reactions. | |
| Presence of a significant amount of this compound oxide (DPEPO) in the product. | Exposure to air during reaction workup or purification. | Perform all steps, including filtration and solvent removal, under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents. |
| Peroxides in solvents (e.g., THF). | Use freshly distilled and degassed solvents to avoid oxidation by peroxides.[1] | |
| Difficulty in removing impurities by recrystallization. | Inappropriate solvent system. | Screen different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For phosphine ligands, ethanol (B145695) or hexane can be good starting points.[2] A two-solvent system (a "good" solvent and a "poor" solvent) might also be effective. |
| Co-crystallization of impurities with the product. | If impurities have similar properties to this compound, multiple recrystallizations may be necessary. Alternatively, switch to a different purification method like column chromatography. | |
| Product streaks or does not move on a silica (B1680970) gel column. | This compound is a relatively polar compound and may interact strongly with silica gel. | Use a more polar eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.[7] |
| Decomposition of the product on the acidic silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before packing the column. |
Data Presentation
The following table summarizes the expected purity of this compound that can be achieved with different purification methods. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple setup, can yield high-purity crystals. | May have lower recovery; finding a suitable solvent can be time-consuming. |
| Sublimation | >99% | Can yield very high-purity product; solvent-free. | Requires specialized equipment; not suitable for thermally unstable compounds. |
| Column Chromatography | >97% | Effective for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent; potential for product decomposition on the stationary phase. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and volumes should be optimized for your specific crude product.
Methodology:
-
Place the crude this compound (e.g., 1 g) in a Schlenk flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, add a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to dissolve the solid completely.[2][8] The ideal solvent will dissolve this compound when hot but not when cold.
-
Once fully dissolved, slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolate the crystals by filtration under an inert atmosphere, for instance, using a Schlenk filter stick or in a glovebox.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under high vacuum.
Sublimation of this compound
Sublimation is an effective method for obtaining highly pure this compound.
Methodology:
-
Place the crude this compound in a sublimation apparatus.
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Evacuate the apparatus to a pressure of approximately 10⁻² to 10⁻³ mbar.
-
While maintaining the vacuum, gently heat the bottom of the apparatus containing the crude this compound. The temperature should be carefully controlled and kept below the melting point of this compound (175–176 °C).[5] A typical starting temperature range could be 140-160°C.
-
Pure this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas.
-
Scrape the purified this compound crystals from the cold finger.
Column Chromatography of this compound
This method is useful for separating this compound from less polar or more polar impurities.
Methodology:
-
Prepare the Column:
-
Use a glass column with a frit and a stopcock.
-
Pack the column with silica gel as a slurry in a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexane.[7][9]
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: Troubleshooting decision tree for improving the purity of synthesized this compound.
References
Technical Support Center: BPIC Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) in aqueous solutions. As a novel synthetic compound with significant therapeutic potential, understanding its behavior in aqueous environments is critical for reliable experimental outcomes.[1][2][3]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Buffer After Dilution from DMSO Stock
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is a lipophilic molecule with limited solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit, leading to precipitation.[4] | 1. Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. 2. Increase Co-solvent Concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can enhance solubility. However, it is crucial to include a vehicle control to account for any effects of the solvent on the experimental system.[4] 3. Use a Different Co-solvent: Test other biocompatible co-solvents like ethanol (B145695) or DMF for preparing the stock solution.[5] 4. Formulation Strategies: For in vivo studies, consider formulation approaches such as liposomes, nanoparticles, or cyclodextrin (B1172386) complexes to improve aqueous solubility. |
| pH of the Aqueous Buffer | The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has ionizable functional groups, its solubility will vary with pH.[4] | 1. Determine pKa: If the pKa of this compound is known, adjust the buffer pH to a value where the more soluble ionized form of the compound is predominant. For a weakly acidic compound, increase the pH; for a weakly basic compound, decrease the pH.[4] 2. Empirical pH Screening: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and visually inspect for precipitation after adding the this compound stock solution. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature from the stock solution preparation to the experimental condition can cause precipitation.[4] | 1. Pre-warm Aqueous Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5] 2. Maintain Constant Temperature: Store the final solution at a constant and controlled temperature throughout the experiment.[4] |
Issue 2: Degradation of this compound in Aqueous Solution Over Time
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | The ester functional group in the this compound molecule may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | 1. pH Optimization: Conduct a stability study at different pH values to identify the pH of maximum stability. Generally, neutral or slightly acidic conditions are preferable for ester-containing compounds.[6] 2. Temperature Control: Perform experiments at the lowest feasible temperature and avoid prolonged storage of aqueous solutions. Prepare fresh solutions for each experiment. |
| Oxidation | The phenolic hydroxyl group and the indole (B1671886) ring in this compound could be prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.[7] | 1. Use of Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the aqueous buffer. 2. Use of Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[6] 3. Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 4. Deoxygenate Buffers: For highly sensitive experiments, deoxygenate the aqueous buffer by bubbling with nitrogen or argon gas. |
| Photodegradation | Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds. | 1. Minimize Light Exposure: As mentioned above, work in a dimly lit environment and use light-protective containers. 2. Conduct Photostability Studies: If the compound is intended for applications with light exposure, specific photostability testing according to ICH guidelines may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing power for a wide range of small molecules.[5] Anhydrous, ≥99.9% purity DMSO should be used.[5] Ethanol and N,N-Dimethylformamide (DMF) can be considered as alternatives.[5]
Q2: How should I prepare working solutions of this compound in cell culture medium?
A2: It is recommended to perform a serial dilution. First, prepare an intermediate dilution of your high-concentration stock in pre-warmed cell culture medium. Then, perform a final dilution to achieve the desired concentration in your culture vessel. Always include a vehicle control with the same final concentration of the solvent in your experiments.[5]
Q3: My this compound powder won't dissolve in DMSO. What should I do?
A3: If this compound does not readily dissolve in DMSO at room temperature, you can try gentle warming in a water bath or sonication to facilitate dissolution.[4] However, be cautious with heating as it could potentially degrade the compound. Always visually inspect the solution to ensure there are no undissolved particles.[4]
Q4: How can I assess the stability of my this compound solution?
A4: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). This involves analyzing the concentration of this compound in the solution at different time points and under various conditions (e.g., different pH, temperature, light exposure). The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)[5]
-
Analytical balance
-
Sterile microcentrifuge tubes or conical tubes[5]
-
Vortex mixer[5]
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.[5]
-
Weighing this compound: Carefully weigh the required amount of this compound powder. The mass needed can be calculated using the formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g.
-
Transfer: Transfer the weighed this compound powder to a sterile tube.[5]
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the tube.[5]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.[5] Gentle warming or sonication can be used if necessary.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.[4]
Materials:
-
This compound powder
-
Aqueous buffer of interest
-
Vials with screw caps
-
Shaker or rotator at a constant temperature[4]
-
Centrifuge[4]
-
HPLC or other suitable analytical method for quantification[4]
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.[4]
-
Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[4]
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.[4]
-
Carefully collect a clear aliquot of the supernatant.[4]
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.
Visualizations
Caption: A workflow for troubleshooting this compound stability issues.
As this compound acts as a DNA intercalator, its primary mechanism of action involves disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
Caption: Simplified signaling pathway of this compound's mechanism of action.'s mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: A novel anti-tumor lead capable of inhibiting inflammation and scavenging free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Biological Products
Welcome to the Technical Support Center for addressing batch-to-batch variability in biological products (Bpics). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ensuring the consistency and quality of your experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern for biological products?
Batch-to-batch variability refers to the differences observed between different production lots of the same biological product.[1] For biological products, which are often produced in or derived from living systems, a certain degree of variability is inherent.[2][3] However, significant variability can impact the product's critical quality attributes (CQAs) such as identity, purity, and stability, which can ultimately affect the efficacy and safety of the product.[4] Managing this variability is crucial for ensuring consistent product quality, reliable experimental outcomes, and a smooth transition from research and development to large-scale manufacturing.[1]
Q2: What are the primary sources of batch-to-batch variability in biological products?
The main contributors to batch-to-batch variability can be categorized as follows:
-
Raw Material Variability : This is a major factor, as inconsistencies in raw materials like cell culture media, sera, and reagents can lead to significant variations in the final product.[4][5][6][7] The chemical and physical characteristics of these materials, as well as the presence of impurities or contaminants, can all contribute.[5][6]
-
Manufacturing Process Variability : Deviations in the manufacturing process, even minor ones, can introduce variability. This includes differences in cell culture conditions, purification methods, and equipment performance.[8] Manual processes are particularly susceptible to operator-dependent variations.[8]
-
Analytical Variability : The methods used to measure and characterize the product can also be a source of variability.[9] This can stem from the instrumentation, reagents, or the analysts performing the tests.
-
Inherent Biological Variability : The living organisms (e.g., cells, microorganisms) used to produce biologics have their own natural variations, which can be challenging to control.[8][10]
Q3: How can I begin to troubleshoot the source of variability in my experiments?
A systematic approach is key. Start by reviewing your entire workflow to identify potential sources of inconsistency. A root cause analysis can help pinpoint the underlying reasons for variability. Consider implementing Statistical Process Control (SPC) to monitor key process parameters in real-time.[11]
Here is a logical workflow for troubleshooting variability:
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Troubleshooting Guides
Issue 1: Inconsistent Product Yield or Quality
| Possible Cause | Troubleshooting Step | Recommended Action |
| Raw Material Inconsistency | 1. Vendor Qualification : Review your supplier qualification process. | Partner with suppliers who can provide a consistent supply of raw materials and have robust quality control measures.[7] |
| 2. Incoming Material Testing : Implement or enhance testing of incoming raw materials. | Perform identity, purity, and potency testing on each new lot of critical raw materials. | |
| 3. Material Traceability : Ensure you have a clear record of which raw material lots were used for each product batch. | Maintain meticulous batch records that link raw material lots to specific product batches. | |
| Process Drifting | 1. Standard Operating Procedures (SOPs) : Review and ensure adherence to SOPs. | SOPs are foundational to reducing variability by ensuring tasks are performed consistently.[12] Adhering to SOPs can significantly improve the stability of results.[13] |
| 2. Statistical Process Control (SPC) : Implement control charts for critical process parameters. | Use SPC to monitor process behavior over time and identify deviations from the norm.[12] | |
| 3. Equipment Calibration and Maintenance : Verify that all equipment is properly calibrated and maintained. | Regular calibration and preventive maintenance can reduce equipment-related variability.[12] | |
| Cell Culture Variability | 1. Cell Bank Characterization : Ensure you have a well-characterized master and working cell bank. | This minimizes variability arising from the starting cell population. |
| 2. Passage Number : Limit the number of cell passages to prevent genetic drift. | Genetic drift can cause changes in the cell population over time.[14] | |
| 3. Culture Conditions : Standardize cell culture conditions, including media, supplements, and incubation parameters. | Even small variations in culture conditions can affect cell growth and productivity.[14] |
Issue 2: Out-of-Specification (OOS) Results in Analytical Testing
| Possible Cause | Troubleshooting Step | Recommended Action |
| Analytical Method Variability | 1. Method Validation : Ensure your analytical methods are properly validated for their intended use. | Method validation demonstrates that a procedure is suitable for its purpose. |
| 2. Analyst Training : Verify that all analysts are adequately trained on the specific analytical methods. | Inadequately trained staff can be a source of variability.[8] | |
| 3. Instrument Qualification : Confirm that all analytical instruments are qualified and calibrated. | Regular instrument qualification ensures reliable performance. | |
| Sample Handling | 1. Sample Stability : Evaluate the stability of your samples under the storage and handling conditions used. | Improper storage can lead to degradation of the analyte.[15] |
| 2. Standard Preparation : Standardize the procedure for preparing analytical standards. | The preparation of analytical standards can be a significant source of variance. | |
| Data Analysis | 1. Data Integrity : Ensure the integrity of the data from data acquisition to reporting. | Implement procedures to prevent data manipulation or loss. |
| 2. Statistical Analysis : Use appropriate statistical methods to analyze the data and set specifications. | Statistical approaches like variance component analysis can help determine analytical variability.[9] |
Data Presentation
Effective management of batch-to-batch variability often involves tracking key performance indicators and quality attributes over time. Below are examples of how to structure quantitative data for easy comparison.
Table 1: Critical Quality Attribute (CQA) Tracking Across Batches
| Batch Number | Production Date | Purity (%) | Potency (IU/mg) | Aggregate Content (%) |
| BPIC-001 | 2025-01-15 | 98.5 | 1.2 x 10^6 | 1.2 |
| This compound-002 | 2025-02-12 | 97.9 | 1.1 x 10^6 | 1.8 |
| This compound-003 | 2025-03-18 | 99.1 | 1.3 x 10^6 | 0.9 |
| Specification | ≥ 98.0 | 1.0 - 1.5 x 10^6 | ≤ 2.0 |
Table 2: Process Parameter Monitoring and Capability Analysis
| Process Parameter | Target | USL | LSL | Batch 1 Mean | Batch 2 Mean | Batch 3 Mean | Process Capability (Cpk) |
| pH | 7.2 | 7.4 | 7.0 | 7.21 | 7.18 | 7.22 | 1.35 |
| Temperature (°C) | 37.0 | 37.5 | 36.5 | 37.1 | 36.9 | 37.0 | 1.50 |
| Dissolved Oxygen (%) | 40 | 60 | 20 | 42 | 38 | 41 | 1.20 |
USL: Upper Specification Limit, LSL: Lower Specification Limit. A Cpk value greater than 1.33 is generally considered capable.
Experimental Protocols
Protocol 1: Raw Material Qualification
Objective: To establish a protocol for qualifying new lots of critical raw materials to minimize their contribution to batch-to-batch variability.
Methodology:
-
Documentation Review :
-
Obtain the Certificate of Analysis (CoA) from the supplier for each new lot.
-
Verify that the results on the CoA meet the established specifications.
-
Review any supplier-provided information on manufacturing changes.
-
-
Identity Testing :
-
Perform an identity test to confirm the material is what it is purported to be (e.g., FTIR, Raman spectroscopy).
-
-
Purity Testing :
-
Assess the purity of the raw material using an appropriate method (e.g., HPLC, GC-MS) to check for impurities.
-
-
Functional/Performance Testing :
-
Conduct a small-scale experiment to evaluate the performance of the new raw material lot in your specific application.
-
For example, for a new lot of cell culture media, perform a small-scale cell culture and monitor cell growth, viability, and productivity.
-
Compare the results to a previously qualified "golden lot" of the same material.
-
-
Acceptance Criteria :
-
The new lot is considered qualified if all test results meet the pre-defined acceptance criteria.
-
Caption: Workflow for qualifying a new lot of raw material.
Protocol 2: In-Process Control Monitoring
Objective: To outline a protocol for monitoring critical process parameters (CPPs) and in-process material attributes to ensure the process remains in a state of control.
Methodology:
-
Identify CPPs and In-Process Controls (IPCs) :
-
Based on process understanding and risk assessment, identify the CPPs (e.g., pH, temperature, agitation speed) and IPCs (e.g., cell density, metabolite concentration) that are critical for consistent product quality.
-
-
Establish Control Limits :
-
Using historical data and process capability analysis, establish statistical control limits for each CPP and IPC. These are typically set at ±3 standard deviations from the mean.
-
-
Monitoring Frequency :
-
Define the frequency of monitoring for each parameter. Some parameters may be monitored continuously (e.g., pH, temperature), while others may be sampled at specific time points (e.g., daily cell counts).
-
-
Data Collection and Charting :
-
Record all data in a batch record or electronic database.
-
Plot the data on control charts (e.g., Shewhart charts) in real-time or as soon as the data is available.
-
-
Deviation Investigation :
-
If any data point falls outside the control limits, or if a non-random trend is observed, initiate a deviation investigation.
-
The investigation should aim to identify the root cause of the deviation and implement corrective actions to bring the process back into a state of control.
-
This structured approach to troubleshooting and process control will help you systematically address and mitigate batch-to-batch variability, leading to more consistent and reliable outcomes in your research and drug development efforts.
References
- 1. zaether.com [zaether.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. seed.nih.gov [seed.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharma.basf.com [pharma.basf.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Statistical approaches to determine analytical variability and specifications: application of experimental design and variance component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 11. usccg.com [usccg.com]
- 12. eoxs.com [eoxs.com]
- 13. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Reliability, stability during long-term storage, and intra-individual variation of circulating levels of osteopontin, osteoprotegerin, vascular endothelial growth factor-A, and interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bpic Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bpic dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
The term "this compound" can refer to different chemical compounds. It is crucial to identify the specific compound you are working with. Two possibilities identified in the literature are:
-
tert-Butyl ((4-bromo-2-cyanophenyl)imino)(piperidin-1-yl)methylcarbamate : Detailed information on the mechanism of action for this compound is limited in publicly available literature.[1]
-
benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate : This compound has demonstrated anti-tumor, anti-inflammatory, and free-radical scavenging properties.[2] Its primary anti-tumor mechanism is believed to be through DNA intercalation, disrupting DNA replication and transcription, which leads to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A common starting concentration range for in vitro studies is 0.1 to 100 µM.[3] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare this compound stock and working solutions?
Due to the likely hydrophobic nature of this compound, a common solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[1] To minimize the potential for precipitation when diluting in aqueous cell culture medium, it is recommended to perform serial dilutions.[1] Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the treated samples.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Work with a small number of wells at a time to prevent cell settling in the reservoir.[4] |
| Pipetting errors, especially with small volumes of concentrated stock solution. | Prepare a sufficient volume of the final this compound dilution to add to each well.[3] Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in microplates. | Ensure proper humidity in the incubator. Consider not using the outermost wells of the plate for data collection.[3] | |
| No observed dose-dependent effect | Incubation time is not optimal. | The optimal incubation time can be cell-line dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal duration of this compound exposure.[3] |
| This compound concentration range is not appropriate for the cell line. | If no effect is observed, you may need to test higher concentrations. Conversely, if 100% cell death occurs at the lowest concentration, a lower range should be tested.[3] | |
| Cell seeding density is too high or too low. | An inappropriate cell density can affect the cellular response to treatment. Optimize the seeding density for your specific cell line and assay duration.[3] | |
| Precipitation of this compound in culture medium | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] Perform serial dilutions of the stock solution in pre-warmed culture medium to achieve the final desired concentration.[1] Avoid adding a small volume of concentrated stock directly to a large volume of medium.[1] |
| Incorrect storage of stock solutions. | Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1] | |
| Unexpected cell toxicity or morphology changes | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control with the same solvent concentration.[1] |
| This compound is toxic to the specific cell line at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line.[5] | |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh stock of cells.[6] |
Data Presentation
Table 1: Anti-Proliferative Activity of this compound (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of cancer cell lines as determined by the MTT assay.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| S180 | Sarcoma | 1.2 |
| A549 | Lung Cancer | 3.5 |
| HCT-8 | Colon Cancer | 4.1 |
| BGC-823 | Gastric Cancer | 5.8 |
| U251 | Glioblastoma | 6.3 |
| HepG2 | Liver Cancer | 7.2 |
| CNE | Nasopharyngeal Carcinoma | 8.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a final working concentration.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Laminar flow hood (biological safety cabinet)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.[1]
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder. The exact mass will depend on the molecular weight of your specific this compound compound. For a hypothetical molecular weight of 451.38 g/mol , you would weigh 4.51 mg to make 1 mL of a 10 mM stock solution.[1]
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution.[1]
-
-
Aliquoting and Storage:
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[1]
-
Pre-warm the cell culture medium to 37°C.[1]
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix well by gentle pipetting.[1]
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in pre-warmed medium (e.g., add 100 µL of 100 µM solution to 900 µL of medium).[1]
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used in the experiment.[1]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability after this compound treatment using a standard MTT assay.[3][7]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Plate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[3]
-
Incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[3]
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Hypothetical signaling pathway for this compound's anti-tumor activity. This compound's anti-tumor activity.
References
Validation & Comparative
Comparative Analysis of Bpic: A Novel Multi-Action Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bpic (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate), a novel synthetic compound, against existing therapeutic agents. This compound has demonstrated a unique combination of anti-tumor, anti-inflammatory, and free-radical scavenging properties in preclinical studies.[1] This document summarizes key performance data, details experimental methodologies, and visualizes the compound's mechanisms of action to facilitate an objective evaluation of its therapeutic potential.
Data Presentation: A Quantitative Comparison
To provide a clear and concise overview of this compound's performance relative to established compounds, the following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the anti-proliferative activity of this compound with the well-established DNA intercalating agent, Doxorubicin, across various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| S180 | Sarcoma | 1.2[1] | ~1.2[1] |
| A549 | Lung Cancer | 3.5[1] | 1.50[2] |
| HCT-8 | Colon Cancer | 4.1[1] | Not available |
| BGC-823 | Gastric Cancer | 5.8[1] | Not available |
| U251 | Glioblastoma | 6.3[1] | Not available |
| HepG2 | Liver Cancer | 7.2[1] | 12.2[3] |
| CNE | Nasopharyngeal Cancer | Not available | Not available |
| PC3 | Prostate Cancer | Not available | 2.64[4] - 8.00[2] |
| HeLa | Cervical Cancer | Not available | 1.00[2] - 2.9[3] |
| MCF-7 | Breast Cancer | Not available | 2.50[3] |
Table 2: In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the xylene-induced ear edema model in mice, a standard assay for acute inflammation. The data is compared with Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID).
| Compound | Dose | Inhibition of Edema (%) |
| This compound | 1 µmol/kg | Effective inhibition[1] |
| Indomethacin | 20 mg/kg | 55.44[5] |
Table 3: In Vitro Antioxidant Activity (IC50)
This compound's free-radical scavenging activity was assessed using standard in vitro assays. This table compares its performance with common antioxidant standards: Ascorbic Acid (Vitamin C), Gallic Acid, and Trolox (a water-soluble analog of Vitamin E). The IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are presented.
| Compound | DPPH IC50 | ABTS IC50 |
| This compound | Concentration-dependent scavenging of •OH, •O2(-), and NO radicals[1] | Not available |
| Ascorbic Acid | 6.1 µg/mL[6] - 55.29 µM[7] | 50 µg/mL[8] |
| Gallic Acid | 2.6 µg/mL[9] - 13.2 µM[2] | 1.03 µg/mL[3] - 3.55 µg/mL[7] |
| Trolox | 3.765 µg/mL | 2.926 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
-
In Vivo Anti-Inflammatory Assay (Xylene-Induced Mouse Ear Edema)
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
-
Methodology:
-
Animal Model: Mice are used as the experimental model.
-
Compound Administration: The test compound (e.g., this compound, Indomethacin) is administered orally or via intraperitoneal injection.
-
Induction of Inflammation: A fixed volume of xylene is topically applied to the ear of the mouse to induce inflammation and edema.
-
Edema Measurement: After a specific time, the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears indicates the degree of edema.
-
Inhibition Calculation: The percentage inhibition of edema by the test compound is calculated relative to a control group that received only the vehicle.
-
In Vitro Antioxidant Assays
-
Objective: To measure the free-radical scavenging capacity of a compound.
-
Methodology:
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined.
-
-
Objective: To determine the total antioxidant capacity of a compound.
-
Methodology:
-
Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the blue/green ABTS•+ chromophore.
-
Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a short period.
-
Absorbance Measurement: The absorbance is measured at 734 nm. A decrease in absorbance indicates the scavenging of the ABTS•+ radicals.
-
IC50 Calculation: The concentration of the compound required to inhibit 50% of the ABTS•+ radicals (IC50) is calculated.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the postulated signaling pathway of this compound's anti-inflammatory action and a general workflow for evaluating its anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NF-kB affects migration of vascular smooth muscle cells after treatment with heparin and ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Matrix Metalloproteinases by Wine-Derived Compounds: Implications for Cancer Therapy [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PTEN/PI3K and MAPK signaling in protection and pathology following CNS injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:78538-68-8 | benzyl 9H-pyrido[3,4-b]indole-3-carboxylate | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
Bpic vs. Doxorubicin: A Comparative Guide for DNA Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bpic and doxorubicin (B1662922), two potent DNA intercalating agents, to inform research and drug development in oncology. The information presented herein is collated from various scientific publications and aims to provide a comprehensive overview of their mechanisms, DNA binding affinities, and the experimental methodologies used to characterize their interactions with DNA.
Introduction to this compound and Doxorubicin
This compound , a derivative of imidazo[4,5-f][1][2]phenanthroline, is a planar molecule that can insert itself between the base pairs of double-stranded DNA.[1] This intercalation disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1] Its anticancer potential has been demonstrated against various cancer cell lines, including human lung adenocarcinoma, hepatocarcinoma, and colorectal carcinoma.[1]
Doxorubicin , an anthracycline antibiotic, is a well-established and widely used chemotherapeutic agent.[3] Its anticancer activity is multifaceted, involving not only DNA intercalation but also the inhibition of topoisomerase II, an enzyme critical for DNA replication, and the generation of reactive oxygen species (ROS) that cause cellular damage.[3][4] Doxorubicin's planar ring structure facilitates its insertion into the DNA double helix.[5]
Mechanism of Action
Both this compound and doxorubicin exert their cytotoxic effects primarily through DNA intercalation. However, their downstream cellular consequences and additional mechanisms of action differ.
This compound's primary mechanism is the physical insertion into the DNA helix, driven by non-covalent interactions like van der Waals forces and π-π stacking.[1] This distortion of the DNA structure triggers cellular DNA damage responses, leading to cell cycle arrest and apoptosis.[1] Some studies suggest that this compound and its analogs may also induce apoptosis through the inhibition of signaling pathways like the PI3K/AKT/mTOR pathway.[6]
Doxorubicin's mechanism is more complex. Beyond intercalation, it stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[3] Furthermore, doxorubicin can generate ROS, inducing oxidative stress and contributing to its cytotoxicity.[3]
dot
Caption: Mechanism of this compound DNA intercalation and downstream effects.
dot
Caption: Multifaceted mechanism of action of Doxorubicin.
dot
Caption: Postulated inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Quantitative Data on DNA Binding
The interaction of small molecules with DNA can be quantified by determining the binding constant (Kb), which reflects the affinity of the molecule for DNA. While extensive data is available for doxorubicin, specific quantitative data for this compound is limited, and values for analogous compounds are often used as a reference.
Table 1: DNA Binding Parameters for Doxorubicin
| Parameter | Value | Experimental Conditions | Source |
| Binding Constant (Kb) | 2.5 (± 0.5) × 104 M-1 | FTIR, CD, fluorescence spectroscopy, molecular modeling | [7] |
| Binding Constant (K) | 3.2 (±0.23) × 104 L mol-1 | UV-Vis spectrophotometry, voltammetry, spectrofluorometry | [8] |
| Affinity Constant | 0.13 to 0.16 × 106 M-1 | Optical method, Scatchard plots, 37°C, 10% serum | [9] |
| Number of binding sites (n) | 1.2 | FTIR, CD, fluorescence spectroscopy, molecular modeling | [7] |
Table 2: DNA Binding Parameters for this compound Analogues
Note: Specific binding constants for this compound are not widely published. The following data are for a binuclear copper complex of a this compound analogue, 2,9-bis(2-imidazo[4,5-f][1][2]phenanthroline)-1,10-phenanthroline (bipp).
| Parameter | Value | Experimental Conditions | Source |
| Apparent Intrinsic Binding Constant (K) | 1.6 x 104 M-1 | UV-visible titration | [9][10] |
Experimental Protocols for DNA Intercalation Studies
Several biophysical techniques are employed to study the interaction of compounds like this compound and doxorubicin with DNA. Below are detailed methodologies for key experiments.
dot
Caption: General experimental workflow for studying DNA intercalation.
UV-Visible Spectroscopy
Objective: To determine the binding constant and observe changes in the absorption spectrum of the intercalator upon binding to DNA.
Protocol for Doxorubicin:
-
Solution Preparation: Prepare a stock solution of doxorubicin (e.g., 1.0 × 10-5 mol L-1) and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 0.01 mol L-1 phosphate (B84403) buffer, pH 7.4, with 0.05 mol L-1 NaCl).[11]
-
Titration: In a 1.0 cm quartz cuvette, place the doxorubicin solution. Incrementally add small aliquots of the ct-DNA stock solution.[11]
-
Measurement: After each addition of DNA, allow the solution to equilibrate and record the UV-Vis absorption spectrum (e.g., from 350 nm to 650 nm).[11]
-
Data Analysis: Correct the spectra for dilution. A decrease in the absorbance (hypochromism) and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) indicate interaction. The binding constant (K) can be calculated from the changes in absorbance using appropriate equations, such as the Benesi-Hildebrand equation.[11]
Protocol for this compound:
-
Solution Preparation: Prepare stock solutions of this compound and ct-DNA in a low-salt buffer (e.g., 10 mM phosphate buffer).[1]
-
Titration: To a fixed concentration of this compound in a cuvette, incrementally add small volumes of the ct-DNA solution.
-
Equilibration and Measurement: After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.[1]
-
Data Analysis: Correct for dilution effects. Plot the absorbance at the maximum wavelength of this compound against the DNA concentration. The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Wolfe-Shimer equation.[1]
Fluorescence Spectroscopy
Objective: To study the binding interaction by observing the quenching of the intercalator's fluorescence upon binding to DNA.
Protocol for Doxorubicin:
-
Solution Preparation: Prepare solutions of doxorubicin and ct-DNA in a suitable buffer (e.g., 40 mM Tris, 10 mM MgCl2, pH 7.4).[12]
-
Titration: To a solution of doxorubicin (e.g., 3 µM), add increasing concentrations of ct-DNA.[12]
-
Measurement: After each addition and a brief equilibration period (e.g., 2.5 minutes), record the fluorescence emission spectrum. Doxorubicin can be excited at around 480 nm, with emission maxima around 560 nm and 590 nm.[8][12]
-
Data Analysis: The quenching of doxorubicin's fluorescence in the presence of DNA indicates intercalation. The binding constant can be determined using the Stern-Volmer equation or by plotting log[(F0-F)/F] versus log[DNA], where F0 and F are the fluorescence intensities in the absence and presence of DNA, respectively.[1]
Protocol for this compound:
-
Solution Preparation: Prepare solutions of this compound and ct-DNA in a suitable buffer.
-
Titration: Maintain a constant concentration of this compound while varying the concentration of ct-DNA.
-
Measurement: Record the fluorescence emission spectra after each addition of DNA.
-
Data Analysis: Analyze the fluorescence quenching using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Kb) and the number of binding sites can be calculated from the intercept and slope of a plot of log[(F0-F)/F] versus log[DNA].[1]
Agarose Gel Electrophoresis
Objective: To visualize the effect of the intercalator on the structure and mobility of DNA.
Protocol for Doxorubicin:
-
Sample Preparation: Incubate a fixed amount of plasmid DNA (e.g., 1 µg of a 636 bp DNA template) with varying concentrations of doxorubicin for a set time (e.g., 30 minutes).[13]
-
Gel Electrophoresis: Load the samples into the wells of an agarose gel (e.g., 0.8% w/v) and run the electrophoresis at a constant voltage (e.g., 100 V for 70 minutes).[13]
-
Staining and Visualization: Stain the gel with a fluorescent dye like GelRed or ethidium (B1194527) bromide for a specified time (e.g., 30 minutes), followed by destaining. Visualize the DNA bands under UV light.[13]
-
Analysis: The intercalation of doxorubicin can alter the conformation of plasmid DNA (e.g., supercoiled, relaxed), leading to changes in its electrophoretic mobility. A reduced mobility is often observed.[13]
Protocol for this compound: While a specific protocol for this compound was not found in the search results, a similar protocol to that of doxorubicin can be followed.
-
Sample Preparation: Incubate plasmid DNA with increasing concentrations of this compound.
-
Gel Electrophoresis: Separate the DNA-Bpic complexes on an agarose gel.
-
Staining and Visualization: Stain and visualize the DNA bands.
-
Analysis: Observe for changes in the migration pattern of the plasmid DNA, which would be indicative of this compound-induced structural changes due to intercalation.
Conclusion
Both this compound and doxorubicin are effective DNA intercalators with significant potential in cancer therapy. Doxorubicin is a well-characterized drug with a complex mechanism of action and a large body of quantitative data supporting its DNA binding properties. This compound represents a promising class of DNA intercalators, though more research is needed to fully quantify its binding affinity and elucidate its potential secondary mechanisms of action, such as the inhibition of the PI3K/AKT/mTOR pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other novel DNA intercalating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the Dynamics of Doxorubicin-DNA Intercalation during the Initial Activation of Apoptosis by Fluorescence Lifetime Imaging Microscopy (FLIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and DNA binding of mu-[2,9-bis(2-imidazo[4,5-f][1,10]phenanthroline)-1,10-phenanthroline]bis[1,10-phenanthrolinecopper(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dye binding assay reveals doxorubicin preference for DNA versus cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BPIC's Free-Radical Scavenging Properties: A Comparative Guide
An objective analysis of the antioxidant potential of Benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (BPIC) in comparison to established antioxidants.
Published for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data on this compound's free-radical scavenging capabilities. While quantitative specifics from primary literature remain limited, this document synthesizes current understanding and presents detailed experimental protocols for the independent verification of its antioxidant properties.
Introduction to this compound and its Antioxidant Potential
This compound, a novel synthetic derivative of the β-carboline scaffold, has demonstrated potential as an anti-inflammatory and anti-proliferative agent.[1][2] Foundational research indicates that this compound's biological activities are, in part, attributable to its ability to directly scavenge harmful free radicals.[1] A key study has shown that this compound can effectively scavenge hydroxyl (•OH), superoxide (B77818) (O₂⁻•), and nitric oxide (•NO) free radicals in a concentration-dependent manner.[1][2]
The free-radical scavenging activity of this compound is likely due to the structural features of its β-carboline framework and its substituent groups.[1] The pyrido[3,4-b]indole (β-carboline) nucleus is a known pharmacophore with antioxidant properties.[1] Additionally, the presence of a phenolic hydroxyl group on the phenyl ring of this compound is expected to be a major contributor to its radical scavenging capacity.[1]
While direct comparative studies with established antioxidants are not yet available in the public domain, this guide provides the framework for such analysis by detailing the necessary experimental protocols.
Comparative Data on Free-Radical Scavenging Activity
Quantitative data from primary research on this compound's antioxidant capacity is not fully available. The following tables are structured to accommodate future experimental data to facilitate a direct comparison with common antioxidants.
Table 1: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | IC₅₀ (µM) | Test System | Reference |
| This compound | Data not available | Salicylate (B1505791) hydroxylation | [1] |
| Vitamin C | Requires experimental determination | - | - |
| BHT | Requires experimental determination | - | - |
Table 2: Superoxide Radical (O₂⁻•) Scavenging Activity
| Compound | IC₅₀ (µM) | Test System | Reference |
| This compound | Data not available | NBT reduction | [1] |
| Vitamin C | Requires experimental determination | - | - |
| BHT | Requires experimental determination | - | - |
Table 3: Nitric Oxide (•NO) Scavenging Activity
| Compound | IC₅₀ (µM) | Test System | Reference |
| This compound | Data not available | Griess reagent | [1] |
| Vitamin C | Requires experimental determination | - | - |
| BHT | Requires experimental determination | - | - |
Experimental Protocols for Verification
The following are detailed protocols for the in vitro assessment of this compound's free-radical scavenging activity, based on established and widely used assays.
Hydroxyl Radical Scavenging Assay
This assay is based on the principle that hydroxyl radicals, generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), hydroxylate salicylate to form 2,3-dihydroxybenzoate, which can be measured spectrophotometrically.
Methodology:
-
Prepare a reaction mixture containing:
-
Salicylate solution
-
FeSO₄ solution
-
H₂O₂ solution
-
-
Add varying concentrations of this compound or a standard antioxidant to the reaction mixture.
-
Initiate the reaction by adding the H₂O₂.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the absorbance of the colored product at the appropriate wavelength (e.g., 510 nm).
-
The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the reaction mixture with the test compound.
Superoxide Radical Scavenging Assay
This assay relies on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The reduction of NBT forms a colored formazan (B1609692) product that can be measured.
Methodology:
-
Prepare a reaction mixture containing:
-
NADH solution
-
NBT solution
-
PMS solution
-
-
Add varying concentrations of this compound or a standard antioxidant to the mixture.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 560 nm).
-
The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Nitric Oxide Radical Scavenging Assay
This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent.
Methodology:
-
Prepare a reaction mixture of sodium nitroprusside in a suitable buffer (e.g., phosphate-buffered saline).
-
Add varying concentrations of this compound or a standard antioxidant.
-
Incubate the mixture at room temperature under light for a specified time (e.g., 150 minutes) to generate nitric oxide.[1]
-
After incubation, add an equal volume of Griess reagent to the mixture.[1]
-
Allow the color to develop for 5-10 minutes.[1]
-
Measure the absorbance of the chromophore at the appropriate wavelength (e.g., 546 nm).[1]
-
The percentage of nitric oxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Potential Signaling Pathways
The precise signaling pathways through which this compound exerts its antioxidant effects in a cellular context have not yet been fully elucidated.[1] It is plausible that in addition to direct radical scavenging, this compound may modulate endogenous antioxidant defense mechanisms. Future research should investigate the potential influence of this compound on pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is crucial in the expression of a wide array of antioxidant and detoxification enzymes.[1]
Conclusion and Future Directions
This compound is a promising therapeutic candidate with established free-radical scavenging capabilities. While current data provides a strong qualitative foundation, further quantitative studies are essential to fully characterize its antioxidant profile. The experimental protocols detailed in this guide offer a robust framework for such investigations. Future research should focus on obtaining precise IC₅₀ values for the scavenging of various free radicals, exploring the structure-activity relationships of this compound analogs, and elucidating the intracellular signaling pathways modulated by this compound.[1] and elucidating the intracellular signaling pathways modulated by this compound. [cite: 1]
References
Safety Operating Guide
Proper Disposal of BPIC: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to proper disposal protocols for chemical compounds is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of BPIC (BPIQ II Hydrochloride), a substance not classified as hazardous. While this compound does not necessitate special handling, following standard laboratory safety protocols is crucial.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate personal protective equipment (PPE). Standard laboratory PPE is sufficient and includes:
-
Eye and Face Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat to protect skin and clothing.
-
Hand Protection: Disposable nitrile gloves.
-
Foot Protection: Closed-toe shoes.
Disposal Procedures for this compound
The disposal of this compound should align with established institutional procedures for non-hazardous chemical waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1] The general procedures for disposing of this compound in different forms are summarized below.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled, and sealed container specifically for non-hazardous solid waste. |
| Liquid this compound Waste | If necessary, neutralize the solution. Dispose of it down the drain with copious amounts of water, in accordance with local regulations. Always seek approval from your institution's EHS before drain disposal.[1] |
| Empty Containers | Rinse the container thoroughly. Dispose of it with regular laboratory glass or plastic waste. Ensure that any labels are defaced or removed.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of BPIC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for the use of BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate), a novel anti-tumor, anti-inflammatory, and free-radical scavenging agent.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is a critical component of responsible research and development.[1] This document outlines the necessary personal protective equipment (PPE), operational workflows, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Routine Operations
The following table summarizes the recommended PPE for handling this compound under standard laboratory conditions. The focus is on preventing accidental contact and maintaining a sterile research environment.
| PPE Category | Item | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Face shield | Recommended when working with larger volumes or when there is an increased risk of splashing.[1] | |
| Body Protection | Laboratory coat | Protects skin and clothing from potential spills.[1] |
| Hand Protection | Disposable gloves (e.g., nitrile) | Prevents direct skin contact with the compound. Gloves should be inspected for integrity before use and changed regularly. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound for research purposes.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations provided in the Certificate of Analysis.
Step 2: Preparation and Use
-
All handling of this compound should be conducted within a designated laboratory area.
-
Use a chemical fume hood or other ventilated enclosure if there is a potential for aerosol generation, although this is not typically required for non-hazardous solids.
-
When weighing the solid compound, do so in an area that minimizes the potential for creating and dispersing dust.
-
For creating solutions, add the solid this compound to the solvent slowly to avoid splashing.
Step 3: Waste Disposal
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.[1]
-
Liquid Waste: For solutions, consult your institution's Environmental Health and Safety (EHS) guidelines. Neutralization may be required before drain disposal with copious amounts of water, but always seek EHS approval first.[1]
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. Deface or remove labels before disposing of them with regular laboratory glass or plastic waste.[1]
Emergency Plan: Spills and Exposure
In the event of an accidental spill or exposure, the following steps should be taken immediately.
Spill Response:
-
Alert colleagues in the immediate vicinity.
-
Evacuate the affected area if the spill is large or if there is any uncertainty about the risk.
-
Don appropriate PPE , including gloves, safety goggles, and a lab coat, before attempting to clean the spill.
-
Contain the spill using absorbent materials appropriate for the solvent if this compound is in solution.
-
Clean the area from the outside of the spill inward.
-
Collect the absorbed material and any contaminated items in a sealed container for proper disposal as non-hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow
To further clarify the procedural flow of handling this compound, the following diagrams illustrate the operational and emergency response workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
